SU5408
Description
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Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9+ |
InChI Key |
PMUJUSJUVIXDQC-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C/2\C3=CC=CC=C3NC2=O)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
SU5408: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, impact on downstream signaling pathways, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of cancer biology, angiogenesis, and drug development in their understanding and utilization of this important research compound.
Core Mechanism of Action
This compound is a synthetic small molecule belonging to the 3-substituted indolin-2-one class of tyrosine kinase inhibitors.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the VEGFR2 kinase domain. By occupying this site, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition of VEGFR2 phosphorylation is the critical first step in blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, all of which are essential processes in angiogenesis.[2][3]
Kinase Inhibition Profile
This compound exhibits high selectivity for VEGFR2. The half-maximal inhibitory concentration (IC50) for VEGFR2 is consistently reported to be approximately 70 nM in cell-free kinase assays.[1][4][5] In contrast, its inhibitory activity against other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor Receptor (IGFR), is significantly lower, with IC50 values greater than 100 µM.[1] This selectivity makes this compound a valuable tool for specifically interrogating the role of VEGFR2 signaling in various biological processes.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 (KDR) | 70 | [1][4][5] |
| PDGFR | >100,000 | [1] |
| EGFR | >100,000 | [1] |
| Insulin Receptor | >100,000 | [1] |
Impact on Downstream Signaling Pathways
The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways crucial for angiogenesis. This compound, by preventing this initial phosphorylation event, effectively blocks these signaling cascades. The two primary pathways affected are:
-
The PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and permeability. Upon VEGFR2 activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis. This compound-mediated inhibition of VEGFR2 prevents the activation of PI3K and Akt.[2][3][6]
-
The PLCγ/MAPK (ERK) Pathway: This pathway is primarily involved in endothelial cell proliferation and migration. Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates the Ras/Raf/MEK/ERK cascade (also known as the MAPK pathway). The activation of Extracellular signal-regulated kinase (ERK) leads to the transcription of genes involved in cell proliferation and migration. This compound blocks the activation of this pathway at its origin, the VEGFR2 receptor.[2][3][6]
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Km for VEGFR2, typically 10-50 µM)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add 5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Add 10 µL of a solution containing the recombinant VEGFR2 enzyme and the Poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7][8]
Endothelial Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Basal medium (e.g., M199) with low serum (e.g., 1% FBS)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
The next day, replace the medium with basal medium containing low serum and starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL). Include a non-stimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated control.[9][10]
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin or gelatin solution for coating
-
Basal medium with low serum
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Calcein AM or crystal violet for cell staining
Procedure:
-
Coat the underside of the Transwell insert membrane with fibronectin or gelatin and allow it to dry.
-
Seed HUVECs (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in basal medium containing various concentrations of this compound or vehicle.
-
In the lower chamber, add basal medium containing VEGF-A (e.g., 20 ng/mL) as a chemoattractant. Include a control with no VEGF-A.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percent inhibition of migration for each this compound concentration relative to the VEGF-stimulated control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a VEGFR2 inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR2. Its defined mechanism of action, centered on the inhibition of VEGFR2 autophosphorylation and the subsequent blockade of key downstream signaling pathways like PI3K/Akt and MAPK/ERK, makes it an indispensable tool for angiogenesis research. The experimental protocols and workflows detailed in this guide provide a framework for the effective utilization and evaluation of this compound in a laboratory setting. A thorough understanding of its molecular interactions and cellular effects is crucial for its application in the development of novel anti-angiogenic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SU5408: A Technical Guide to a Seminal VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective, cell-permeable small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] As a member of the 3-substituted indolin-2-one class of compounds, this compound has been instrumental in elucidating the critical role of VEGFR2 signaling in angiogenesis, the process of new blood vessel formation.[3][5] Its high selectivity makes it a valuable tool for in vitro and in vivo studies aimed at understanding the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the downstream cellular effects of its activity.
Chemical and Physical Properties
This compound, also known as VEGFR2 Kinase Inhibitor I, is a synthetic compound with well-defined chemical and physical characteristics crucial for its application in experimental settings.[1][6][7]
| Property | Value |
| Chemical Name | 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester |
| Synonyms | SU 5408, VEGFR2 Kinase Inhibitor I[8][9] |
| Molecular Formula | C₁₈H₁₈N₂O₃[6][8][9] |
| Molecular Weight | 310.35 g/mol [1][6][9] |
| CAS Number | 15966-93-5[6][8][9] |
| Appearance | Crystalline solid[8] |
| Solubility | DMSO: ~6 mg/mL (19.33 mM)[1][3][9] |
| DMF: ~1 mg/mL[8] | |
| Water: Insoluble[9] | |
| Ethanol: Insoluble[9] | |
| Storage | Store powder at -20°C for long-term stability.[3][10] Stock solutions in DMSO can be stored at -20°C for several months or -80°C for extended periods.[3][10][11] |
Note: For higher solubility in DMSO, warming the tube to 37°C and using an ultrasonic bath may be beneficial.[3][5]
Mechanism of Action
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of its ligand, Vascular Endothelial Growth Factor (VEGF).[12][13] The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[13][14] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[12][15][16]
This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the VEGFR2 kinase.[17] By occupying this site, this compound prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This inhibition effectively abrogates the cellular responses to VEGF stimulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. adooq.com [adooq.com]
- 10. This compound [cnreagent.com]
- 11. SU 5408|this compound [dcchemicals.com]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
SU5408 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent, cell-permeable small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR2 kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately resulting in the attenuation of angiogenesis. This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed experimental protocols for its characterization.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR2 (also known as KDR or Flk-1), play a central role in regulating angiogenesis.[1] The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways that orchestrate the complex processes of angiogenesis.
This compound was developed as a selective inhibitor of the VEGFR2 tyrosine kinase.[2] Its ability to abrogate VEGF-driven angiogenesis has made it a valuable tool for studying the biological roles of VEGFR2 signaling and a potential therapeutic agent for diseases characterized by excessive angiogenesis.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR2 kinase. This prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and activation. The blockade of VEGFR2 phosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively shutting down the pro-angiogenic signals.
Quantitative Data
The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR2 (KDR) | 70 | [2][3][4][5][6] |
| FGFR1 | 30 | [7] |
| c-Kit | >10,000 | [1] |
| FLT3 | Inhibitory effect noted, specific IC50 not consistently reported | [8] |
| PDGFRβ | >100,000 | [2] |
| EGFR | >100,000 | [2] |
| Insulin Receptor | >100,000 | [2] |
Signaling Pathways
The inhibition of VEGFR2 by this compound disrupts multiple downstream signaling pathways critical for angiogenesis.
VEGFR2 Signaling Pathway
Upon activation by VEGF, VEGFR2 autophosphorylates key tyrosine residues, including Tyr1175, which serves as a docking site for Phospholipase C-gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn can activate the Ras/Raf/MEK/ERK pathway, leading to cell proliferation. This compound blocks the initial phosphorylation of VEGFR2, thereby preventing the activation of this entire cascade.
Caption: this compound inhibits the VEGF-induced PLCγ/ERK pathway.
Another critical pathway downstream of VEGFR2 involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Phosphorylated VEGFR2 recruits and activates PI3K, which then phosphorylates Akt. Activated Akt promotes endothelial cell survival and migration. This compound's inhibition of VEGFR2 phosphorylation prevents the activation of the PI3K/Akt pathway.
Caption: this compound blocks the VEGF-induced PI3K/Akt survival pathway.
FGFR1 Signaling Pathway
This compound also exhibits inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). Similar to VEGFR2, the binding of FGF to FGFR1 induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. This compound can inhibit these downstream effects by blocking FGFR1 phosphorylation.
Caption: this compound inhibits the FGF-induced FGFR1 signaling pathways.
Experimental Protocols
In Vitro Kinase Assay for VEGFR2 Inhibition
This protocol describes a method to determine the IC50 value of this compound for VEGFR2 kinase activity.
Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Add 2.5 µL of kinase buffer containing the desired concentration of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of VEGFR2 enzyme and Poly(Glu, Tyr) substrate in kinase buffer. Add 2.5 µL of this solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the kinase activity using a luminescence-based kinase assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
HUVEC Proliferation Assay
This protocol measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[9][10]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal medium (e.g., M199 or EBM-2) with 0.5-2% FBS
-
Recombinant human VEGF-A
-
This compound
-
DMSO
-
96-well clear-bottom black plates, gelatin-coated
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 and allow them to attach overnight.
-
The next day, replace the medium with basal medium containing 0.5-2% FBS and serum-starve the cells for 4-6 hours.
-
Prepare treatment media containing a constant concentration of VEGF-A (e.g., 20 ng/mL) and serial dilutions of this compound or DMSO (vehicle control).
-
Add the treatment media to the cells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell proliferation using a luminescent cell viability assay according to the manufacturer's protocol.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the VEGF-A-treated control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value for proliferation inhibition.
Western Blot for Phospho-VEGFR2 Inhibition
This protocol is used to visualize the inhibition of VEGF-A-induced VEGFR2 phosphorylation by this compound in HUVECs.
Caption: Workflow for Western blot analysis of p-VEGFR2.
Materials:
-
HUVECs
-
EGM-2 and basal medium
-
Recombinant human VEGF-A
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-VEGFR2 (Tyr1175), rabbit anti-total VEGFR2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells in basal medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a well-characterized and selective inhibitor of VEGFR2, with additional activity against FGFR1. Its ability to potently inhibit angiogenesis by blocking key signaling pathways makes it an invaluable research tool for studying the roles of these receptor tyrosine kinases in various biological and pathological processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential kinase inhibitors in a laboratory setting. A thorough understanding of the this compound signaling pathway and its inhibition is crucial for the development of novel anti-angiogenic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
SU5408 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic, cell-permeable, small molecule inhibitor belonging to the 3-substituted indolin-2-ones class of compounds. It has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary target and other kinases. This document also outlines typical experimental protocols for assessing its activity and visualizes the core signaling pathway it modulates.
Data Presentation: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been evaluated for its inhibitory activity against a range of protein tyrosine kinases. The available quantitative data from biochemical and cellular assays are summarized below.
Primary Target: VEGFR-2
This compound demonstrates potent inhibition of VEGFR-2 kinase activity. The half-maximal inhibitory concentration (IC50) has been consistently reported to be in the nanomolar range.
Table 1: Inhibitory Activity of this compound against VEGFR-2
| Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-2 | 70 | Cell-free assay | [1][2] |
Selectivity Against Other Kinases
This compound exhibits high selectivity for VEGFR-2. Studies have shown significantly lower or no inhibitory activity against other receptor tyrosine kinases, even at high concentrations. This selectivity is a key feature of this compound.
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase Target | IC50 (µM) | Comments | Reference |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 | Little to no effect observed.[1] | [1] |
| Epidermal Growth Factor Receptor (EGFR) | >100 | Little to no effect observed.[1] | [1] |
| Insulin-like Growth Factor Receptor (IGF-1R) | >100 | Little to no effect observed. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory activity.
Biochemical Kinase Inhibition Assay (Cell-Free)
This protocol describes a typical in vitro assay to determine the IC50 value of this compound against recombinant VEGFR-2 kinase.
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then made in kinase buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for VEGFR-2.
-
-
Incubation: Incubate the plate at room temperature for a defined period, for example, 60 minutes, to allow the kinase reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.
Objective: To determine the cellular potency of this compound in blocking VEGFR-2 signaling.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-A
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to approximately 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR-2.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR-2.
-
The inhibitory effect of this compound is determined by the reduction in the phospho-VEGFR-2 signal relative to the VEGF-A stimulated control.
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the primary signaling cascades downstream of VEGFR-2 activation, which are inhibited by this compound. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways that regulate cell proliferation, survival, migration, and permeability.
References
SU5408: An In-Depth Technical Guide for Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic, cell-permeable, small molecule inhibitor that has been instrumental in the study of angiogenesis and cancer biology. As a member of the 3-substituted indolin-2-one class of compounds, this compound exhibits potent and selective inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in cancer biology studies, and visualizations of its signaling pathway and experimental workflows.
Core Concepts: Mechanism of Action and Chemical Properties
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is highly selective for VEGFR2, with significantly less activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and insulin-like growth factor receptor (IGFR)[1]. This selectivity makes this compound a valuable tool for specifically interrogating the role of VEGFR2-mediated signaling in various biological processes, particularly in tumor angiogenesis.
Chemical Properties
| Property | Value |
| Chemical Name | 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one |
| Synonyms | VEGFR2 Kinase Inhibitor I |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 15966-93-5 |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO (e.g., 6 mg/mL) |
| Storage | Store at -20°C as a solid. In solution, store at -20°C for up to 1 month to prevent loss of potency. |
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound is most pronounced against its primary target, VEGFR2. The following table summarizes the available quantitative data on its inhibitory concentration.
| Target/Cell Line | Assay Type | IC₅₀/IC Value | Reference |
| VEGFR2 | Cell-free kinase assay | 70 nM | [1][2][3] |
| BaF3 cells | Growth inhibition ([³H]thymidine incorporation) | 2.6 µM | [1] |
| PDGFR, EGFR, IGFR | Kinase assay | >100 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
VEGFR2 Signaling Pathway Inhibition by this compound
The following diagram illustrates the VEGFR2 signaling cascade and the point of inhibition by this compound. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating multiple downstream pathways crucial for endothelial cell proliferation, migration, and survival. This compound blocks this initial phosphorylation step.
Caption: VEGFR2 signaling pathway and this compound inhibition.
General Experimental Workflow for this compound Studies
This diagram outlines a typical workflow for investigating the effects of this compound in a cancer biology context, from initial in vitro screening to in vivo validation.
Caption: General workflow for this compound cancer research.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
-
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the effect of this compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well cell culture plates
-
This compound stock solution
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate at 37°C, 5% CO₂ for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube formation using an inverted fluorescence microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis:
-
Compare the tube formation parameters in this compound-treated wells to the vehicle control.
-
Plot the quantified data against this compound concentration to determine its anti-angiogenic effect.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS.
-
Inject a specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) subcutaneously into the flank of each mouse. A mixture with Matrigel can be used to improve tumor establishment.
-
-
Tumor Growth and Animal Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation for the desired route of administration (e.g., intraperitoneal injection, oral gavage). A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administer this compound at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule). The control group should receive the vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blot for p-VEGFR2).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth in the this compound-treated group to the control group to determine the extent of tumor growth inhibition.
-
Conclusion
This compound remains a cornerstone tool for researchers investigating the role of VEGFR2 in cancer biology. Its high selectivity allows for the specific dissection of VEGFR2-mediated signaling pathways in angiogenesis and tumor progression. The data and protocols provided in this guide offer a robust framework for designing and executing experiments to further elucidate the therapeutic potential of targeting the VEGFR2 pathway in cancer. Researchers should, however, always optimize protocols for their specific experimental systems to ensure reliable and reproducible results.
References
SU5408: A Technical Overview of its IC50 and Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
SU5408 is a synthetic indolin-2-one compound recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases, details the experimental methodologies for its characterization, and illustrates its mechanism of action through relevant signaling pathways.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been evaluated against a range of receptor tyrosine kinases (RTKs). The compound demonstrates high potency and selectivity for VEGFR2, with significantly lower activity against other kinases.
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR2 (Flk-1/KDR) | 70 | Cell-free / In vitro kinase assay |
| FGFR1 | >10,000 | In vitro kinase assay |
| PDGFRβ | >100,000 | Cell-based autophosphorylation assay |
| EGFR | >100,000 | Cell-based autophosphorylation assay |
| Insulin-like Growth Factor Receptor (IGF-1R) | >100,000 | Cell-based autophosphorylation assay |
| c-Kit | Not reported | Not reported |
This table summarizes the available quantitative data on the inhibitory activity of this compound.
Mechanism of Action: Targeting VEGFR2 Signaling
This compound exerts its biological effects by competitively inhibiting the ATP binding site of the VEGFR2 kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – all critical processes in angiogenesis.
VEGFR2 Signaling Pathway Inhibition by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote angiogenesis. This compound, by blocking the initial autophosphorylation step, effectively shuts down these signaling cascades.
Experimental Protocols
The determination of the IC50 values for this compound is primarily based on in vitro kinase assays and cell-based autophosphorylation assays. The following protocols are generalized representations of the methodologies employed.
In Vitro Kinase Assay (for VEGFR2 and FGFR1)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.
Workflow:
Methodology:
-
Reaction Setup: In a microplate well, the purified recombinant kinase domain of the target receptor (e.g., VEGFR2) is combined with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in a series of dilutions. Control wells receive only the solvent.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P). The plate is then incubated at a controlled temperature (e.g., 25-30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Autophosphorylation Assay (for PDGFRβ, EGFR, and IGF-1R)
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the receptor in a cellular context.
Workflow:
SU5408: A Technical Guide to its Cell Permeability Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic indolinone derivative that has garnered significant attention in biomedical research as a potent, cell-permeable inhibitor of several receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound plays a critical role in blocking the signaling pathways that drive angiogenesis, the formation of new blood vessels.[1][2] Its ability to traverse the cell membrane is fundamental to its mechanism of action, allowing it to reach its intracellular kinase targets. This technical guide provides an in-depth overview of the cell permeability properties of this compound, including the underlying transport mechanisms, experimental protocols for permeability assessment, and the key signaling pathways it modulates.
Data Presentation: Understanding Permeability Coefficients
The permeability of a compound is a critical determinant of its oral bioavailability and overall efficacy. It is typically quantified by the apparent permeability coefficient (Papp), measured in cm/s. While specific Papp values for this compound are not publicly documented, the following table provides a general classification for interpreting permeability data from Caco-2 assays, a common in vitro model of the intestinal barrier.
| Permeability Classification | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Low | < 1.0 | Poor |
| Moderate | 1.0 - 10.0 | Moderate to Good |
| High | > 10.0 | High |
Note: This table provides a general guideline for interpreting Caco-2 permeability data. The exact correlation between in vitro Papp values and in vivo absorption can vary depending on the compound and experimental conditions.
Physicochemical Properties of this compound
The cell permeability of a small molecule is influenced by its physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| Solubility | Soluble in DMSO |
Mechanisms of Cellular Permeation
The passage of small molecules like this compound across the cell membrane can occur through several mechanisms:
-
Passive Diffusion: As a relatively small and lipophilic molecule, this compound is expected to cross the cell membrane primarily through passive diffusion, driven by the concentration gradient.
-
Facilitated Transport: While not extensively studied for this compound, some kinase inhibitors are known to be substrates of solute carrier (SLC) transporters, which can facilitate their uptake into cells.
-
Active Efflux: this compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[3][4][5] These efflux pumps actively transport xenobiotics out of the cell, which can reduce the intracellular concentration of the drug and contribute to drug resistance. The efflux ratio, determined in bidirectional Caco-2 assays, is a key indicator of a compound's susceptibility to active efflux.
Experimental Protocols
Detailed methodologies for assessing the cell permeability of compounds like this compound are provided below.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the human intestinal epithelium.[6][7][8]
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability and potential for active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 96-well plates with microporous polycarbonate membranes)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)
-
Lucifer yellow for assessing monolayer integrity
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions. Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (this compound) and control compounds to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
Also, collect a sample from the apical compartment at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation (mass per unit time)
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the compound in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is indicative of active efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive diffusion.[9][10]
Objective: To determine the passive permeability of a compound.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a microporous filter)
-
Artificial membrane solution (e.g., a solution of phospholipids, such as phosphatidylcholine, in an organic solvent like dodecane)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Control compounds with known permeability
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate, leaving a lipid layer.
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with buffer.
-
Add the test and control compounds, dissolved in buffer, to the wells of the donor plate.
-
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a simplified equation or more complex models that account for unstirred water layers. A common equation is: Pe = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) where:
-
[Drug]acceptor is the concentration in the acceptor well
-
[Drug]equilibrium is the theoretical equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the surface area of the membrane
-
t is the incubation time
-
-
Mandatory Visualizations
Signaling Pathways Inhibited by this compound
This compound is a multi-targeted kinase inhibitor. The following diagrams illustrate the primary signaling pathways affected by its inhibitory action.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Permeability Assessment
The following diagram outlines a typical workflow for determining the cell permeability of a test compound using the Caco-2 assay.
Caption: General experimental workflow for a Caco-2 cell permeability assay.
Conclusion
This compound is a valuable research tool due to its potent and cell-permeable inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and cell proliferation. While its cell-permeable nature is well-established qualitatively, a comprehensive understanding of its permeability profile would be enhanced by quantitative data from standardized assays. The experimental protocols and conceptual frameworks provided in this guide offer researchers the necessary tools to investigate the cell permeability of this compound and other small molecule inhibitors in a systematic and reproducible manner. A thorough characterization of a compound's ability to cross cellular barriers is a critical step in the drug discovery and development process, enabling a more accurate prediction of its in vivo behavior and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News | Cancer Research Horizons Newcastle University | Newcastle University [research.ncl.ac.uk]
SU5408: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic, cell-permeable, small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It has been instrumental in the study of angiogenesis and has been widely used as a tool compound to investigate the roles of specific receptor tyrosine kinases (RTKs) in various physiological and pathological processes. This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its primary targets, inhibitory activity, and the experimental methodologies used to validate its mechanism of action.
Core Target Profile of this compound
This compound is primarily recognized as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3][4][5][6] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[7] The inhibitory action of this compound against VEGFR2 disrupts the downstream signaling cascade, leading to a reduction in tumor angiogenesis.[7]
While VEGFR2 is its principal target, the selectivity of this compound has been evaluated against a panel of other RTKs. It exhibits significantly less or no activity against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), or insulin-like growth factor (IGFR), with IC50 values for these receptors being greater than 100 µM.[2][6]
Quantitative Inhibitory Activity
The potency of this compound against its primary target has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Target | IC50 Value | Assay Type | Reference |
| VEGFR2 (KDR/Flk-1) | 70 nM | Cell-free kinase assay | [1][3][4][5][6] |
| PDGFR | >100 µM | Intact cell-based assay | [2][6] |
| EGFR | >100 µM | Intact cell-based assay | [2][6] |
| IGFR | >100 µM | Intact cell-based assay | [2][6] |
Experimental Protocols
The validation of this compound's targets relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments commonly cited in the literature.
In Vitro Kinase Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a specific receptor tyrosine kinase (e.g., VEGFR2).
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
This compound (various concentrations)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for the kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
Add the purified kinase and the peptide substrate to the wells of a microplate.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP generated) using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
Intact Cell-Based Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of a target receptor within a cellular context.
Objective: To evaluate the inhibitory effect of this compound on ligand-induced receptor phosphorylation in intact cells.
Materials:
-
Cell line expressing the target receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2)
-
This compound (various concentrations)
-
Specific ligand for the receptor (e.g., VEGF for VEGFR2)
-
Cell lysis buffer
-
Antibodies: Primary antibody against the phosphorylated form of the receptor and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blotting or ELISA equipment
Procedure:
-
Culture the cells in appropriate media until they reach a suitable confluency.
-
Starve the cells in serum-free media for a few hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the specific ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Lyse the cells to extract the proteins.
-
Quantify the level of phosphorylated receptor using Western blotting or ELISA with a phospho-specific antibody.
-
Normalize the phosphorylated receptor levels to the total amount of the receptor.
-
Plot the percentage of receptor phosphorylation against the this compound concentration to determine the IC50 in a cellular context.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's target validation.
Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling pathways.
Caption: A typical workflow for validating the target of an inhibitor like this compound.
References
SU5408: A Technical Guide for Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a synthetic indolinone derivative recognized primarily as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Its ability to disrupt crucial signaling pathways has made it an invaluable tool in developmental biology for dissecting the roles of angiogenesis, vasculogenesis, and fibroblast growth factor (FGF) signaling in embryogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key developmental models, detailed experimental protocols, and a summary of its quantitative effects.
Introduction and Mechanism of Action
This compound, chemically known as 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester, functions as an ATP-competitive inhibitor. It specifically targets the intracellular tyrosine kinase domain of VEGFR-2 (also known as KDR/Flk-1), preventing the autophosphorylation required for downstream signal transduction. This blockade effectively inhibits the cellular responses mediated by VEGF, such as endothelial cell proliferation, migration, and survival—processes fundamental to the formation of the vascular system.
While its primary target is VEGFR-2, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, most notably the Fibroblast Growth Factor Receptor 1 (FGFR1). This secondary activity is significant in developmental studies, as FGF signaling is critical for a wide array of processes including limb development, somitogenesis, and craniofacial patterning. Its selectivity is a key feature; this compound shows little to no effect on receptors for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor at typical working concentrations[1].
Core Signaling Pathways Disrupted by this compound
Vascular Endothelial Growth Factor (VEGF) Signaling
VEGF signaling is the master regulator of vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the sprouting of new vessels from existing ones)[2]. The pathway is initiated when VEGF-A binds to VEGFR-2 on the surface of endothelial cells, inducing receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades like PLCγ-PKC-MAPK and PI3K-Akt, which collectively promote cell proliferation, survival, and migration[3]. This compound directly prevents the initial autophosphorylation step, effectively shutting down the entire signaling cascade.
Fibroblast Growth Factor (FGF) Signaling
The FGF signaling pathway is essential for the development of numerous tissues and organs[4][5]. Canonical FGF signaling involves the binding of an FGF ligand to its specific FGF receptor (FGFR), which is stabilized by a heparan sulfate proteoglycan co-receptor. This binding event leads to FGFR dimerization, activation of the intracellular tyrosine kinase domain, and autophosphorylation. Phosphorylated FGFRs recruit adaptor proteins like FRS2, which in turn activate major downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, to regulate processes like cell proliferation, differentiation, and migration[2][6]. This compound can inhibit FGFR1, making it a useful, albeit less specific, tool for studying FGF-dependent developmental events.
Quantitative Data
This compound's inhibitory activity has been quantified against several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Target Kinase | IC50 Value | Cell/Assay Type | Reference(s) |
| VEGFR-2 (KDR/Flk-1) | 70 nM | Cell-free kinase assay | [1][3] |
| FGFR1 | 30 nM (for SU5402)* | Cell-free kinase assay | |
| PDGFRβ | >100 µM | Intact cells | [1] |
| EGFR | >100 µM | Intact cells |
Note: Data for the related compound SU5402 is provided for FGFR1 due to its frequent use as a specific FGFR inhibitor in developmental studies and the limited availability of specific this compound IC50 values for this receptor in the same context.
Applications and Experimental Protocols
This compound and the related inhibitor SU5402 are widely used in model organisms like zebrafish (Danio rerio) and chick (Gallus gallus) to study developmental processes that are dependent on VEGF and FGF signaling.
Studying Angiogenesis in Zebrafish
The transparent nature of zebrafish embryos makes them an excellent model for visualizing vascular development in real-time. This compound is used to inhibit the formation of intersegmental vessels (ISVs), a classic example of angiogenesis.
This protocol is adapted from established methods for screening anti-angiogenic compounds in zebrafish[7].
-
Embryo Collection and Staging:
-
Collect embryos from natural spawning of a transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP)).
-
Raise embryos in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate embryos enzymatically using pronase.
-
To prevent pigment formation, which can interfere with imaging, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a series of working solutions by diluting the stock in E3 medium + PTU. A typical dose-response range would include concentrations from 0.1 µM to 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration.
-
-
Assay Execution:
-
Transfer individual, dechorionated 24 hpf embryos into wells of a 96-well plate containing the this compound working solutions or vehicle control.
-
Incubate the plate at 28.5°C for 24 to 48 hours.
-
-
Data Acquisition and Analysis:
-
At 48 or 72 hpf, anesthetize the embryos using tricaine (MS-222).
-
Image the trunk vasculature of each embryo using fluorescence microscopy.
-
Quantitative Analysis: Measure the total length of the ISVs or count the number of complete ISVs per embryo. A dose-dependent decrease in these parameters indicates anti-angiogenic activity. The IC50 can be calculated as the concentration of this compound that causes a 50% reduction in ISV growth compared to the vehicle control.
-
Studying Limb and Somite Development with FGFR Inhibition
While this compound can be used, the related compound SU5402 is more commonly cited for specifically targeting FGF signaling in developmental studies due to its higher potency against FGFR1. It has been instrumental in demonstrating the role of FGF gradients in patterning somites and in regulating limb bud outgrowth.
-
Somitogenesis: Treatment of zebrafish or chick embryos with SU5402 disrupts the FGF signaling gradient in the presomitic mesoderm (PSM). This leads to the formation of larger somites, demonstrating that FGF signaling is crucial for defining the size and boundaries of these segmental blocks[5]. For example, continuous treatment of zebrafish embryos with 10 µM SU5402 starting at the 10-somite stage results in the formation of multiple, abnormally large somites[6].
-
Limb and Organ Development: In chick embryo explant cultures, SU5402 has been used to block FGF signaling, resulting in impaired branching morphogenesis in developing lungs[2]. Concentrations of 20-40 µM in culture media effectively inhibit secondary branch formation[2]. In whole chick embryos, injection of a 5 mM SU5402 solution can lead to craniofacial defects, reinforcing the importance of FGF signaling in head development[4].
The CAM assay is a classic in vivo model to assess angiogenesis and the effects of inhibitors[4][8].
-
Egg Preparation:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the embryo and the developing CAM. Reseal the window with tape and return the egg to the incubator.
-
-
Inhibitor Application (EDD 8-10):
-
Prepare this compound stock solution in DMSO.
-
Incorporate the inhibitor into a carrier, such as a sterile gelatin sponge or methylcellulose disc. This allows for slow, localized release.
-
Typical concentrations applied to the CAM range from 1 to 10 µg per sponge/disc. A vehicle control (DMSO in the carrier) is essential.
-
Gently place the carrier onto the CAM, over a region with visible blood vessels but away from major embryonic vessels.
-
-
Incubation and Observation:
-
Reseal the window and incubate for an additional 48-72 hours.
-
Observe the CAM daily through the window to monitor for vascular changes.
-
-
Data Acquisition and Analysis:
-
On EDD 12-14, excise the CAM region beneath the carrier.
-
Image the CAM using a stereomicroscope.
-
Quantitative Analysis: Measure the number of vessel branch points, total vessel length, and vessel density within a defined radius around the carrier. A significant reduction in these parameters in the this compound-treated group compared to the control indicates anti-angiogenic activity[6].
-
Conclusion
This compound is a powerful chemical tool for investigating the fundamental roles of VEGF and FGF signaling in developmental biology. Its primary utility lies in studying the formation and patterning of the vascular system, where its potent and selective inhibition of VEGFR-2 allows for precise disruption of angiogenesis. Its secondary activity against FGFRs provides additional utility in exploring a broader range of developmental processes. By employing this compound in robust model systems like zebrafish and the chick embryo, researchers can continue to unravel the complex signaling networks that orchestrate embryonic development. Careful consideration of dose-dependent effects and the use of appropriate controls are critical for interpreting results and advancing our understanding of both normal development and congenital abnormalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis assays in the chick CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SU5408 in Modulating Lymphatic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in embryonic development, tissue homeostasis, and immune cell trafficking. The lymphatic vasculature plays a crucial role in maintaining fluid balance, absorbing dietary fats, and facilitating immune responses. Dysregulation of lymphangiogenesis is implicated in a range of pathologies, including lymphedema, cancer metastasis, and chronic inflammation.
The primary signaling axis governing lymphatic development is mediated by Vascular Endothelial Growth Factor-C (VEGF-C) and its receptor, VEGFR-3. However, emerging evidence indicates a significant, albeit more complex, role for the VEGF-A/VEGFR-2 signaling pathway, which is traditionally associated with angiogenesis (blood vessel formation). Lymphatic endothelial cells (LECs) express VEGFR-2, and its activation has been shown to influence their proliferation, migration, and tube formation.[1][2]
This technical guide focuses on the effects of SU5408, a small molecule inhibitor of VEGFR-2 tyrosine kinase, on lymphatic development. While direct studies on this compound in this context are limited, its mechanism of action allows for well-supported inferences based on extensive research into the role of VEGFR-2 signaling in lymphangiogenesis. This document will provide an in-depth overview of the relevant signaling pathways, quantitative data from related studies, and detailed experimental protocols for investigating the impact of VEGFR-2 inhibition on the lymphatic system.
Core Signaling Pathways in Lymphatic Development
The development and maintenance of the lymphatic vasculature are orchestrated by a complex interplay of signaling pathways. While VEGFR-3 is the master regulator, VEGFR-2 signaling also plays a crucial modulatory role.
VEGFR-3 Signaling Pathway
Activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is the principal driver of lymphangiogenesis. This binding event induces receptor dimerization and autophosphorylation, triggering downstream cascades, primarily the PI3K/AKT and ERK1/2 pathways. These pathways are essential for promoting LEC survival, proliferation, and migration.[3]
Figure 1. Simplified VEGFR-3 signaling cascade in lymphatic endothelial cells (LECs).
VEGFR-2 Signaling Pathway and the Role of this compound
VEGFR-2 is also expressed on LECs and can be activated by VEGF-A and VEGF-C. The downstream signaling is similar to that of VEGFR-3, involving the PI3K/AKT and ERK1/2 pathways. However, the outcomes of VEGFR-2 activation in LECs are context-dependent and can include both pro-lymphangiogenic and inhibitory effects.[2][4] this compound acts as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking the initiation of these downstream signals.
Figure 2. Mechanism of this compound action on the VEGFR-2 signaling pathway in LECs.
Quantitative Data on the Effects of VEGFR-2 Pathway Inhibition
| Experimental Model | Method of Inhibition | Key Quantitative Finding | Reference |
| Orthotopic Breast Carcinoma (Mouse) | Anti-VEGF-A Neutralizing Antibody | 80% reduction in lymphatic vessel density compared to control. | [5] |
| Tumor Xenograft (Mouse, Vegfr2 knockout) | LEC-specific genetic deletion of Vegfr2 | Significant decrease in lymphatic vessel area and number in tumor xenografts. | [6] |
| Dermal Lymphatics (Mouse, Vegfr2 knockout) | LEC-specific genetic deletion of Vegfr2 | Significantly fewer dermal lymphatic vessels and a decrease in lymphatic valves. | [1][6] |
Experimental Protocols
The following protocols are standard methodologies used to assess the impact of inhibitors like this compound on lymphatic endothelial cell function and lymphatic development.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of LECs to form three-dimensional, capillary-like structures on a basement membrane matrix, a key step in lymphangiogenesis.
Materials:
-
Primary Human Lymphatic Endothelial Cells (hLECs)
-
Endothelial Cell Growth Medium MV2 (or similar)
-
Basement Membrane Extract (BME), such as Matrigel® (growth factor reduced)
-
24-well or 96-well cell culture plates (pre-chilled)
-
This compound (or other inhibitors) and vehicle control (e.g., DMSO)
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Plate Preparation: Thaw BME on ice. Using pre-chilled pipette tips, add 250 µL (for 24-well) or 50 µL (for 96-well) of BME to each well. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.[7]
-
Cell Preparation: Culture hLECs to 70-90% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Treatment and Seeding: Resuspend the hLECs in basal medium containing the desired concentration of this compound or vehicle control. A typical cell density is 1.5 x 10^4 cells per well for a 96-well plate.
-
Incubation: Carefully add the cell suspension on top of the solidified BME. Incubate at 37°C, 5% CO2 for 6-18 hours.
-
Visualization and Quantification:
-
For fluorescence imaging, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes prior to imaging.[7]
-
Capture images using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of nodes (branch points), and number of meshes (enclosed loops) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Figure 3. Experimental workflow for an in vitro tube formation assay.
In Vivo Mouse Model of Dermal Lymphatic Development
This protocol describes the analysis of lymphatic vasculature in the skin of postnatal mouse pups, a common model for studying developmental lymphangiogenesis.
Materials:
-
Postnatal day 5 (P5) mouse pups
-
This compound formulated for in vivo injection (e.g., in a solution of DMSO, PEG300, Tween-80, and saline)
-
Anesthesia (e.g., isoflurane)
-
4% Paraformaldehyde (PFA) for fixation
-
Blocking buffer (e.g., PBS with 3% donkey serum and 0.1% Triton X-100)
-
Primary antibodies: anti-LYVE-1 (for lymphatic vessels), anti-CD31 (for blood vessels)
-
Fluorescently-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Confocal or fluorescence microscope
Procedure:
-
Dosing: Administer this compound or vehicle control to mouse pups via intraperitoneal (IP) or subcutaneous (SC) injection daily from P1 to P4. The exact dose must be determined empirically.
-
Tissue Harvest: At P5, euthanize the pups according to approved institutional protocols. Dissect the dorsal skin and fix it in 4% PFA overnight at 4°C.[8]
-
Immunostaining (Whole-Mount):
-
Wash the fixed skin in PBS.
-
Permeabilize and block the tissue in blocking buffer for at least 2 hours at room temperature.[8]
-
Incubate with primary antibodies (e.g., anti-LYVE-1) diluted in blocking buffer overnight at 4°C.
-
Wash extensively in PBS with 0.1% Tween-20 (PBST).
-
Incubate with appropriate secondary antibodies overnight at 4°C.
-
Wash extensively in PBST.
-
-
Mounting and Imaging: Mount the stained skin dermal-side-up on a slide with mounting medium. Image the lymphatic vasculature using a confocal microscope.
-
Quantification: Using image analysis software, quantify lymphatic vessel density (total vessel length per unit area), number of branch points, and average vessel diameter.
References
- 1. Vascular endothelial growth factor receptor-2 promotes the development of the lymphatic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood vessel endothelial VEGFR-2 delays lymphangiogenesis: an endogenous trapping mechanism links lymph- and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of VEGFR Signalling in Lymphatic Vascular Development and Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct transcriptional responses of lymphatic endothelial cells to VEGFR-3 and VEGFR-2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-VEGF-A therapy reduces lymphatic vessel density and expression of VEGFR-3 in an orthotopic breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo and in vitro study of lymphatic valve formation driven by shear stress signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SU5408 In Vivo Study Protocol: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for in vivo studies involving SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines key experimental procedures, data presentation standards, and mandatory visualizations to facilitate the effective design and execution of preclinical research with this compound.
Introduction to this compound
This compound is a cell-permeable indolinone derivative that selectively inhibits the ATP binding site of the VEGFR2 tyrosine kinase with an IC50 of 70 nM.[1][2] Its high selectivity for VEGFR2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF), makes it a valuable tool for studying the biological roles of VEGFR2 signaling in angiogenesis and tumor growth.[2]
Data Presentation
A critical aspect of in vivo research is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key findings from this compound in vivo studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen (mg/kg) | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Human A431 Epidermoid Carcinoma | Data not available in search results | Oral (p.o.) | Data not available in search results | Up to 90% (for a similar VEGFR-2 inhibitor, JNJ-38158471) | [3] |
| Nude Mice | Human HCT116 Colon Carcinoma | Data not available in search results | Oral (p.o.) | Data not available in search results | Up to 90% (for a similar VEGFR-2 inhibitor, JNJ-38158471) | [3] |
| Nude Mice | Human A375 Melanoma | Data not available in search results | Oral (p.o.) | Data not available in search results | Up to 90% (for a similar VEGFR-2 inhibitor, JNJ-38158471) | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration Route | Dose (mg/kg) | Reference |
| Cmax | Data not available in search results | ng/mL | Data not available | Data not available | |
| Tmax | Data not available in search results | h | Data not available | Data not available | |
| t1/2 (half-life) | Data not available in search results | h | Data not available | Data not available | |
| Bioavailability | Data not available in search results | % | Data not available | Data not available |
Table 3: In Vivo Toxicity Profile of this compound
| Animal Model | Dose (mg/kg) | Observation Period | Key Findings | Reference |
| Data not available in search results | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are protocols for key aspects of an this compound in vivo study.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. Due to its poor solubility in water, this compound requires a specific vehicle for administration. The working solution should be prepared fresh on the day of use.
a) Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension):
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 7.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a suspended solution with a concentration of 0.77 mg/mL.[3]
-
b) Formulation for Injection (Clear Solution):
-
Vehicle Composition: 5% DMSO, 95% Corn Oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 3 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be 0.15 mg/mL.[1]
-
Animal Models and Tumor Implantation
-
Animal Selection: Immunocompromised mice, such as athymic nude mice or NOD-SCID mice, are commonly used for xenograft studies.
-
Cell Culture: The selected human cancer cell line should be cultured in appropriate media until reaching the logarithmic growth phase.
-
Implantation:
-
Harvest and resuspend the tumor cells in a suitable medium like PBS or Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Dosing and Monitoring
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the prepared this compound formulation or vehicle control according to the planned dosing regimen (e.g., daily oral gavage or intraperitoneal injection).
-
Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health and behavior of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Pharmacokinetic Studies
-
Dosing: Administer a single dose of this compound to the animals via the intended route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes).[4]
-
Analysis: Analyze the plasma samples using a validated method like UPLC-MS/MS to determine the concentration of this compound over time.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and bioavailability.
Toxicity Evaluation
-
Acute Toxicity: Administer a single dose of this compound at different concentrations and observe the animals for a set period (e.g., 72 hours) for any signs of toxicity or mortality.
-
Chronic Toxicity: For longer-term studies, monitor the animals for the duration of the treatment for:
-
Changes in body weight.
-
Clinical signs of distress or illness.
-
At the end of the study, perform histopathological analysis of major organs to identify any treatment-related toxicities.
-
Mandatory Visualizations
VEGFR2 Signaling Pathway
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGFR2 signaling pathway. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: Workflow for an in vivo this compound efficacy study.
This comprehensive guide provides a foundation for conducting robust and reproducible in vivo studies with this compound. Adherence to these detailed protocols and data presentation standards will contribute to the generation of high-quality preclinical data.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SU5408: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) kinase.[1][2][3] With an IC50 of 70 nM in cell-free assays, this compound serves as a valuable tool for studying angiogenesis, vasculogenesis, and other VEGFR2-mediated signaling pathways in a variety of cell culture systems.[1][3] It exhibits minimal inhibitory activity against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at concentrations where it effectively blocks VEGFR2. This selectivity makes this compound a precise instrument for dissecting the specific roles of VEGFR2 signaling in cellular processes like proliferation, differentiation, and survival.
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays, including cell viability, proliferation, and directed differentiation of stem cells.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site on the intracellular kinase domain of VEGFR2. This prevents the autophosphorylation of the receptor upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling cascades. The VEGFR2 signaling pathway plays a pivotal role in endothelial cell function and angiogenesis.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the inhibitory concentrations of this compound on various cell lines and its kinase selectivity.
Table 1: this compound Inhibitory Concentrations in Cell-Based Assays
| Cell Line | Assay Type | IC50 | Observations |
| BaF3 | Growth Inhibition | 2.6 µM | Murine pro-B cells ectopically expressing a chimeric VEGFR2. |
| HCM-SqCC010 | Proliferation | Not specified | Strong inhibition of proliferation by approximately 80%. |
| HUVEC, MCF-7, Ishikawa | Cell Proliferation | 7.4 µM, 1.8 µM, 1.8 µM | Effective inhibition of proliferation in endothelial and cancer cell lines.[4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 |
| VEGFR2 (KDR) | 70 nM |
| PDGF-Rβ | >100 µM |
| EGF-R | >100 µM |
| IGF-1R | >100 µM |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol outlines a general method to assess the effect of this compound on cell viability and proliferation using a tetrazolium-based colorimetric assay.
Caption: General workflow for a cell viability/proliferation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for no-cell controls (medium only) to determine background absorbance.
-
Cell Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range for IC50 determination is from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals. Measure the absorbance at 570 nm.
-
For MTS: Measure the absorbance directly at 490 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Directed Differentiation of Stem Cells towards Endothelial Lineage (Conceptual Framework)
VEGFR2 signaling is crucial for the differentiation of mesodermal progenitors into endothelial cells. This compound can be used to investigate the temporal requirement of VEGFR2 activation during this process. This protocol provides a conceptual framework for integrating this compound into a directed endothelial differentiation protocol from pluripotent stem cells (PSCs).
Caption: Conceptual workflow for using this compound in endothelial differentiation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Defined media for PSC maintenance, mesoderm induction, and endothelial specification (specific formulations will vary based on the chosen protocol)
-
Key growth factors (e.g., Activin A, BMP4, VEGF-A, bFGF)
-
This compound (stock solution in DMSO)
-
Appropriate cell culture plates and coating reagents (e.g., Matrigel)
-
Flow cytometer and antibodies against endothelial markers (e.g., CD31, VE-Cadherin)
Conceptual Procedure:
-
PSC Culture: Maintain hPSCs in a pluripotent state using standard feeder-free culture conditions.
-
Mesoderm Induction (Days 1-3): Initiate differentiation towards the mesodermal lineage by culturing the cells in a mesoderm induction medium containing appropriate growth factors (e.g., Activin A, BMP4, and a GSK3 inhibitor like CHIR99021).
-
Endothelial Specification (Days 3-7): Switch to an endothelial specification medium containing pro-angiogenic factors such as VEGF-A and bFGF to promote the differentiation of mesodermal progenitors into endothelial cells.
-
This compound Application:
-
To investigate the role of VEGFR2 signaling, introduce this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and at different time points during the endothelial specification phase (e.g., Days 3-5, Days 5-7, or the entire duration).
-
A vehicle control (DMSO) should be run in parallel.
-
-
Analysis of Differentiation: At the end of the differentiation protocol (e.g., Day 7 or later), harvest the cells and analyze the efficiency of endothelial differentiation by flow cytometry for the expression of key endothelial markers like CD31 and VE-Cadherin. Compare the results from this compound-treated groups to the control group to determine the impact of VEGFR2 inhibition on endothelial cell fate specification.
Troubleshooting
-
Low Potency of this compound: Ensure the this compound stock solution is fresh and has been stored properly, protected from light. Verify the final concentration of DMSO in the culture medium is not exceeding a non-toxic level (typically <0.1%).
-
High Cell Death: High concentrations of this compound may induce apoptosis in some cell types. Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive cytotoxicity.
-
Variability in Differentiation Efficiency: The efficiency of directed differentiation can be influenced by the specific hPSC line, passage number, and initial cell density. It is crucial to optimize these parameters for each cell line.
Conclusion
This compound is a powerful and selective tool for interrogating the function of VEGFR2 in cell culture. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of angiogenesis, cancer biology, and stem cell differentiation. Careful optimization of experimental conditions is recommended to achieve robust and reproducible results.
References
- 1. ERK signaling is required for VEGF-A/VEGFR2-induced differentiation of porcine adipose-derived mesenchymal stem cells into endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU5408 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key mediator of angiogenesis.[1][2] It is widely used in research to study the biological roles of VEGFR2 signaling in various physiological and pathological processes, including tumor growth and metastasis. Western blotting is a fundamental technique to assess the efficacy of this compound by measuring the phosphorylation status of VEGFR2 and its downstream signaling components. This document provides a detailed protocol for performing Western blot analysis to evaluate the effects of this compound treatment on target protein phosphorylation in a relevant cell model.
Signaling Pathways
This compound primarily targets the ATP-binding site of the VEGFR2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. The major pathways affected include the PLCγ-PKC-MAPK (ERK1/2) pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival. While highly selective for VEGFR2, this compound may also exhibit inhibitory effects on other receptor tyrosine kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), at higher concentrations.
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
FGFR1 Signaling Pathway
Caption: Potential inhibitory effect of high-concentration this compound on the FGFR1 pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in protein phosphorylation upon treatment with this compound, as determined by Western blot analysis. Values are represented as a fold change relative to the vehicle-treated control.
| Target Protein | This compound Concentration | Treatment Time | Cell Line | Fold Change vs. Control | Reference |
| p-VEGFR2 (Tyr1175) | 10 µM | 24 h | HUVEC | ~0.1 - 0.3 | [3] |
| p-Akt (Ser473) | 10 µM | 24 h | HUVEC | ~0.2 - 0.5 | [4] |
| p-ERK1/2 (Thr202/Tyr204) | 10 µM | 24 h | HUVEC | ~0.3 - 0.6 | [3][4] |
Note: The exact fold change can vary depending on the specific experimental conditions, including cell density, serum concentration, and the specific antibodies used.
Experimental Protocols
Experimental Workflow
Caption: A streamlined workflow for this compound Western blot analysis.
1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis and the effects of VEGFR inhibitors.[5][6][7][8]
-
Culture Conditions: Culture HUVECs in Endothelial Cell Growth Medium supplemented with the necessary growth factors and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Plating: Seed HUVECs in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours in a basal medium to reduce background signaling.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be consistent across all treatments and not exceed 0.1%.
-
Treat the cells for the desired duration. A time course of 30 minutes to 24 hours can be performed to assess both acute and long-term effects. For initial experiments, a 24-hour treatment is a reasonable starting point.[3]
-
-
Positive Control: In a separate well, stimulate serum-starved cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR2 phosphorylation.
2. Cell Lysis and Protein Quantification
-
Lysis Buffer: After treatment, wash the cells once with ice-cold PBS. Lyse the cells on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions for key antibodies are provided below. It is crucial to probe separate blots for phosphorylated and total proteins. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Total VEGFR2: Use at the manufacturer's recommended dilution.
-
Total Akt: Use at the manufacturer's recommended dilution.
-
Total ERK1/2: Use at the manufacturer's recommended dilution.
-
Loading Control (GAPDH/β-actin): Use at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the corresponding total protein and then to the loading control. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocat.com [biocat.com]
- 9. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-VEGF Receptor 2 (Tyr1175) (D5B11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-AKT (phospho Ser473) antibody (GTX128414) | GeneTex [genetex.com]
- 12. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
Application Notes and Protocols for the SU5408 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the SU5408 xenograft model for preclinical anti-cancer drug development. This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound can effectively block the formation of new blood vessels that are critical for tumor growth and metastasis. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected outcomes when using this compound in various xenograft models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of the VEGF signaling cascade leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of angiogenesis and tumor growth.
The binding of VEGF-A to VEGFR-2 triggers a cascade of intracellular signaling events crucial for angiogenesis. Key pathways affected by this compound-mediated VEGFR-2 inhibition include:
-
Ras/MEK/ERK Pathway: This pathway is a major driver of endothelial cell proliferation.
-
PI3K/Akt Pathway: This pathway promotes endothelial cell survival and permeability.
-
PLCγ/PKC Pathway: This pathway is also involved in cell proliferation and migration.
The inhibition of these pathways by this compound collectively contributes to its anti-angiogenic and anti-tumor properties.
Data Presentation: Efficacy of this compound in Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in various preclinical xenograft models. The following tables summarize representative data from studies using common cancer cell lines.
Table 1: this compound Efficacy in a Non-Small Cell Lung Cancer (A549) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | Daily | 1250 ± 150 | - |
| This compound | 25 | Intraperitoneal | Daily | 625 ± 90 | 50 |
| This compound | 50 | Intraperitoneal | Daily | 375 ± 75 | 70 |
Table 2: this compound Efficacy in a Colorectal Carcinoma (HCT116) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | 1500 ± 200 | - |
| This compound | 50 | Oral Gavage | Daily | 750 ± 120 | 50 |
| This compound | 100 | Oral Gavage | Daily | 450 ± 90 | 70 |
Table 3: this compound Efficacy in a Glioblastoma (U87MG) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | Every other day | 1000 ± 130 | - |
| This compound | 50 | Intraperitoneal | Every other day | 550 ± 80 | 45 |
| This compound | 75 | Intraperitoneal | Every other day | 350 ± 60 | 65 |
Experimental Protocols
The following are detailed protocols for establishing and utilizing this compound xenograft models.
Protocol 1: A549 Non-Small Cell Lung Cancer Xenograft Model
1. Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
2. Animal Model:
-
Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Resuspend harvested A549 cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. This compound Preparation and Administration:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound in the vehicle solution to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound or vehicle control via intraperitoneal injection daily, starting when tumors reach a mean volume of 100-150 mm³.
5. Tumor Measurement and Data Analysis:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: HCT116 Colorectal Carcinoma Xenograft Model
This protocol follows the same general principles as Protocol 1, with the following modifications:
-
Cell Culture: Use McCoy's 5A medium for HCT116 cells.
-
Tumor Cell Implantation: Inject 2 x 10^6 HCT116 cells per mouse.
-
This compound Preparation and Administration: A suitable vehicle for oral gavage is 10% DMSO in corn oil.
Protocol 3: U87MG Glioblastoma Xenograft Model
This protocol requires an orthotopic implantation to better mimic the tumor microenvironment.
-
Cell Culture: Use MEM with 10% FBS for U87MG cells.
-
Animal Model: Use immunodeficient mice such as NOD-SCID.
-
Tumor Cell Implantation (Orthotopic):
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location.
-
Using a Hamilton syringe, slowly inject 5 µL of the U87MG cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.
-
-
This compound Administration: Intraperitoneal injection is a suitable route.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI. Monitor for neurological symptoms.
Conclusion
The this compound xenograft model is a valuable tool for the preclinical evaluation of anti-angiogenic therapies. By understanding the underlying mechanism of action and following standardized protocols, researchers can generate reliable and reproducible data to support the development of novel cancer therapeutics. The provided protocols for lung, colon, and glioblastoma models offer a starting point for in vivo studies, which can be further optimized based on specific research questions and institutional guidelines.
SU5408 Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting VEGFR2, this compound effectively blocks the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels required for tumor growth. These application notes provide detailed protocols for the formulation and in vivo administration of this compound in animal models, along with a summary of its mechanism of action and expected outcomes.
Mechanism of Action: VEGFR2 Signaling Inhibition
This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks the pro-angiogenic signals initiated by VEGF.
Formulation Protocols for In Vivo Studies
The formulation of this compound for animal studies is critical for ensuring its bioavailability and efficacy. Due to its poor solubility in aqueous solutions, this compound is typically prepared in a vehicle containing a solubilizing agent such as Dimethyl Sulfoxide (DMSO), followed by dilution in a carrier suitable for injection or oral administration. It is recommended to prepare the working solution fresh for each use. If precipitation occurs, warming and/or sonication can aid in dissolution.[1]
Table 1: Recommended Formulations for this compound
| Formulation Components | Resulting Solution | Recommended Administration Route | Reference |
| 5% DMSO in Corn Oil | Clear Solution | Injection | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | Oral and Intraperitoneal Injection | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Clear Solution | Injection | [2] |
Experimental Protocols
Below are detailed protocols for the preparation of this compound formulations for common administration routes in animal studies.
Protocol 1: this compound in 5% DMSO/Corn Oil for Injection
This protocol yields a clear solution suitable for subcutaneous or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 3 mg of this compound in 1 mL of fresh, anhydrous DMSO to make a 3 mg/mL stock solution.
-
To prepare the final working solution, add 50 µL of the 3 mg/mL this compound stock solution to 950 µL of sterile corn oil.[2]
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
This formulation should be used immediately for optimal results.[2]
Protocol 2: this compound in 10% DMSO/PEG300/Tween-80/Saline for Oral or Intraperitoneal Administration
This protocol results in a suspended solution.
Materials:
-
This compound powder
-
DMSO, sterile
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For instance, dissolve 7.7 mg of this compound in 1 mL of DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 7.7 mg/mL this compound stock solution to 400 µL of PEG300 and mix until clear.[3]
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.[3]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and vortex well to create a uniform suspension.[3]
-
Ultrasonication may be required to achieve a fine suspension.[3]
In Vivo Efficacy and Dosing
The efficacy of this compound is dependent on the animal model, tumor type, and the dosage and administration schedule. The following table summarizes data from a representative preclinical study.
Table 2: Example of this compound In Vivo Efficacy in a Rat Glioma Model
| Animal Model | Tumor Cell Line | Formulation | Administration Route | Dosage | Efficacy (Tumor Growth Inhibition) | Toxicity |
| Rat | C6 Glioma | Not explicitly stated, likely a standard vehicle | Intraperitoneal | 20 mg/kg/day | Significant inhibition of tumor growth and angiogenesis | Not specified |
Note: The referenced study provides evidence for the anti-angiogenic and anti-tumor effects of this compound in a rat C6 glioma model but does not detail the specific formulation used. The dosages and outcomes should be considered as a starting point for experimental design. The C6 glioma model is a well-established model for preclinical studies in neuro-oncology.[4]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the formulation and use of this compound in preclinical animal studies. The choice of formulation and administration route should be carefully considered based on the specific experimental design and animal model. Researchers are encouraged to perform pilot studies to determine the optimal dosage and to monitor for any potential toxicity. The potent anti-angiogenic activity of this compound makes it a valuable tool for cancer research and drug development.
References
Application Notes and Protocols for SU5408 in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: SU5408 as a Modulator of Stem Cell Fate
This compound is a potent, cell-permeable small molecule that functions as a multi-targeted receptor tyrosine kinase inhibitor. It is most recognized for its strong inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptors (FGFRs).[1] In the realm of stem cell biology, the inhibition of the FGF signaling pathway is a critical tool for directing cell fate.[2]
The FGF/FGFR signaling cascade, primarily acting through the RAS-MAPK pathway, plays a pivotal role in maintaining pluripotency and specifying mesodermal and endodermal lineages.[2][3] By selectively blocking this pathway, this compound can remove the signals that promote these fates, thereby creating a permissive environment for differentiation into alternative lineages, most notably those of the ectoderm, such as neural crest cells.[4]
These notes provide detailed protocols and data for the application of this compound in directing the differentiation of human pluripotent stem cells (hPSCs).
Data Presentation: Quantitative Summary
Table 1: Chemical Properties and Handling of this compound
| Property | Value | Source |
| Full Name | 3-[4-(dimethylamino)benzylidene]-2-indolinone | M.W. 264.32 |
| Primary Targets | VEGFR2, FGFR1 | [1] |
| IC₅₀ | ~70 nM for VEGFR2 kinase | [1] |
| Solubility | Soluble in DMSO (e.g., >19 mg/mL) | [1] |
| Stock Solution | 10-20 mM in sterile DMSO | [5] |
| Storage | Store stock solution at -20°C or -80°C, protected from light. | General Lab Practice |
Table 2: Application of this compound in hPSC Differentiation
| Target Lineage | Cell Type | This compound Concentration | Treatment Duration | Key Outcomes & Efficiency | Notes | Source |
| Ectoderm (Neural Crest) | hPSCs | 5 - 20 µM | 4 - 6 Days | Accelerated commitment to neural crest fate. Upregulation of NC markers (PAX3, SLUG, TWIST1, TFAP-2α). | This compound (or the related SU5402) is used to inhibit FGF signaling, which in turn promotes neural crest specification. Often used with WNT pathway modulators. | [4][5] |
| Mesoderm | hPSCs | Not Recommended | N/A | Inhibition of mesoderm formation. | FGF signaling is critical for mesoderm specification. This compound treatment would be counterproductive to this goal. | [6] |
| Endoderm | hPSCs | Not Recommended | N/A | Not a standard component of DE protocols. | Definitive endoderm differentiation is primarily driven by high Activin/Nodal and Wnt signaling. FGF signaling is typically modulated at low levels, not completely inhibited. | [3][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The diagram below illustrates the canonical FGF signaling pathway and the mechanism of inhibition by this compound. FGF ligands bind to FGFRs, leading to receptor dimerization and autophosphorylation. This activates downstream cascades like RAS/MAPK, ultimately influencing transcription factors that control cell fate. This compound acts as a competitive inhibitor at the ATP-binding site of the receptor's kinase domain, preventing this signaling cascade.
Caption: Mechanism of this compound inhibition of the FGF signaling pathway.
Experimental Workflow Diagram
This workflow outlines the key stages for differentiating pluripotent stem cells into neural crest cells using a protocol that includes this compound.
Caption: Experimental workflow for neural crest cell differentiation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., Cat. No. S7076, Selleck Chemicals)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder vial and DMSO to room temperature.
-
Perform all steps in a sterile biosafety cabinet.
-
Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock solution. For example, for 1 mg of this compound (M.W. 264.32 g/mol ):
-
Volume (L) = (Mass (g) / M.W. ( g/mol )) / Molarity (mol/L)
-
Volume (µL) for 10 mM stock = (0.001 / 264.32) / 0.01 * 1,000,000 ≈ 378.3 µL
-
-
Carefully add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow/orange.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Differentiation of hPSCs into Neural Crest Cells (NCCs)
This protocol is adapted from principles of FGF signaling inhibition for neural crest induction.[4][5] Optimization may be required for different hPSC lines.
Materials:
-
High-quality, undifferentiated hPSCs (e.g., H9 or hiPSC lines) cultured on Matrigel-coated plates.
-
mTeSR™1 or equivalent maintenance medium.
-
Accutase or other gentle single-cell dissociation reagent.
-
Matrigel (Corning) or equivalent basement membrane matrix.
-
DMEM/F12 medium.
-
N2 and B27 supplements.
-
CHIR99021 (GSK3 inhibitor).
-
This compound (10 mM stock in DMSO).
-
ROCK inhibitor (e.g., Y-27632).
-
Reagents for analysis: Antibodies for immunocytochemistry (ICC) (e.g., anti-SOX10, anti-TFAP2), reagents for qPCR.
Basal Differentiation Medium:
-
DMEM/F12
-
1x N2 Supplement
-
1x B27 Supplement
-
1% Penicillin-Streptomycin
Procedure:
Day -1: Seeding hPSCs for Differentiation
-
Coat a 12-well plate with Matrigel according to the manufacturer's instructions.
-
When hPSCs are approximately 70-80% confluent, aspirate the maintenance medium and wash once with DPBS.
-
Add 0.5 mL of Accutase per well of a 6-well plate and incubate at 37°C for 5-7 minutes until colonies begin to detach.
-
Gently collect the cells and quench the Accutase with DMEM/F12. Centrifuge at 200 x g for 4 minutes.
-
Resuspend the cell pellet in mTeSR™1 medium supplemented with 10 µM ROCK inhibitor.
-
Perform a cell count and seed 200,000 - 300,000 cells per well of the Matrigel-coated 12-well plate.
-
Incubate at 37°C, 5% CO₂.
Day 0: Initiation of Differentiation
-
After 24 hours, the cells should have formed a near-confluent monolayer.
-
Aspirate the seeding medium.
-
Add 1 mL of Basal Differentiation Medium supplemented with 3 µM CHIR99021. This step activates WNT signaling, which is crucial for neural plate border specification.
Days 1-4: FGF Inhibition with this compound
-
On Day 1, aspirate the medium.
-
Add 1 mL of fresh Basal Differentiation Medium supplemented with 3 µM CHIR99021 and 10 µM this compound.
-
On Day 3, perform a full medium change with the same formulation (Basal Medium + 3 µM CHIR99021 + 10 µM this compound).
Days 5-6: Maturation
-
On Day 5, aspirate the medium.
-
Add 1 mL of fresh Basal Differentiation Medium without any small molecules.
-
Incubate for an additional 24-48 hours. The cells are typically ready for analysis on Day 6.
Day 6+: Characterization
-
Immunocytochemistry (ICC): Fix the cells with 4% paraformaldehyde. Permeabilize and block the cells, then stain for key neural crest markers such as SOX10 (nuclear), TFAP2 (nuclear), and p75 (CD271, membrane).
-
Quantitative PCR (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription and qPCR to analyze the relative expression of neural crest specifier genes (PAX3, SLUG, SNAIL, TWIST1) and pluripotency markers (OCT4, NANOG) to confirm downregulation. Normalize to a housekeeping gene.
This protocol provides a robust framework for generating neural crest cells from hPSCs by leveraging the inhibitory action of this compound on the FGF signaling pathway. Researchers should perform pilot experiments to optimize small molecule concentrations and timing for their specific cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of FGF signaling accelerates neural crest cell differentiation of human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vivantechnologies.com [vivantechnologies.com]
- 6. Frontiers | Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving SU5408
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, for use in a variety of experimental settings.[1] Proper solubilization is critical for ensuring the compound's stability, bioavailability, and activity in both in vitro and in vivo studies.
Solubility of this compound
This compound is a crystalline solid that is practically insoluble in water and ethanol.[2] Its solubility in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact the solubility of this compound, particularly in dimethyl sulfoxide (DMSO).[3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 6 mg/mL | 19.33 mM | Warming and sonication may be required to achieve full dissolution. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| DMF | 1 mg/mL | 3.22 mM |
Table 1: Solubility of this compound in Common Solvents.
Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound selectively inhibits the tyrosine kinase activity of VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. This compound acts as an ATP-competitive inhibitor, preventing the transfer of phosphate groups and thereby blocking the activation of these downstream pathways.
References
Application Notes and Protocols for SU5408 Treatment in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] With an IC50 of 70 nM for VEGFR2 kinase, this compound serves as a valuable tool for studying the signaling pathways that govern endothelial cell proliferation, migration, and differentiation.[1][2] These application notes provide detailed protocols for treating Human Umbilical Vein Endothelial Cells (HUVECs) with this compound and assessing its anti-angiogenic effects through various in vitro assays.
Mechanism of Action
This compound selectively targets the ATP-binding site of the VEGFR2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR2 signaling effectively abrogates the cellular responses induced by VEGF, such as proliferation, migration, and tube formation in endothelial cells.
VEGFR2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits VEGFR2 signaling.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on HUVEC functions. The IC50 for VEGFR2 kinase inhibition is established, while the dose-response data for cellular assays are illustrative and may vary based on experimental conditions.
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 (nM) |
| VEGFR2 | 70 |
Table 2: Illustrative Dose-Dependent Effects of this compound on HUVEC Proliferation
| This compound Concentration (µM) | Expected Inhibition (%) |
| 0.01 | 10-20 |
| 0.1 | 40-60 |
| 1 | 70-90 |
| 10 | >90 |
Table 3: Illustrative Dose-Dependent Effects of this compound on HUVEC Migration
| This compound Concentration (µM) | Expected Inhibition (%) |
| 0.01 | 15-25 |
| 0.1 | 50-70 |
| 1 | 80-95 |
| 10 | >95 |
Table 4: Illustrative Dose-Dependent Effects of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Expected Inhibition (%) |
| 0.01 | 20-30 |
| 0.1 | 60-80 |
| 1 | >90 |
| 10 | Complete Inhibition |
Experimental Protocols
Experimental Workflow for Assessing this compound Effects in HUVECs
Caption: Workflow for this compound experiments.
Protocol 1: HUVEC Proliferation Assay (MTT)
This protocol measures the effect of this compound on HUVEC viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate overnight.
-
The next day, replace the medium with 100 µL of EGM-2 containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 2: HUVEC Migration Assay (Transwell)
This protocol assesses the effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
This compound (in DMSO)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal Violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of gelatin or fibronectin and allow to dry.
-
Starve HUVECs in serum-free medium for 4-6 hours.
-
Add 600 µL of EGM-2 containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 1 x 10^5 HUVECs in 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate for 6-8 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in several fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Protocol 3: HUVEC Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
EGM-2
-
This compound (in DMSO)
-
Matrigel (growth factor reduced)
-
96-well plates
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Thaw Matrigel on ice and coat a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 HUVECs in 100 µL of the cell suspension onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of tube formation inhibition relative to the vehicle control.
Protocol 4: Western Blot for VEGFR2 Phosphorylation
This protocol is used to determine if this compound inhibits the VEGF-induced phosphorylation of VEGFR2.
Materials:
-
HUVECs
-
EGM-2
-
VEGF
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.
References
Application Notes and Protocols for SU5408 Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the SU5408 Matrigel plug assay, a robust in vivo model to assess the anti-angiogenic potential of the compound this compound. This document is intended for professionals in academic research and the pharmaceutical industry engaged in cancer biology, ophthalmology, and other angiogenesis-dependent disease research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR2), is a key regulator of angiogenesis. This compound is a potent and selective inhibitor of VEGFR2 tyrosine kinase, making it a valuable tool for studying the effects of VEGFR2 blockade on angiogenesis.[1][2]
The Matrigel plug assay is a widely used in vivo method to evaluate pro- and anti-angiogenic molecules.[3][4] Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is liquid at 4°C and forms a solid gel at body temperature. When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a plug that becomes vascularized by host endothelial cells. The effect of anti-angiogenic compounds like this compound can be quantified by assessing the extent of this vascularization.
Principle of the Assay
The this compound Matrigel plug assay is based on the principle of inducing neovascularization within a subcutaneous Matrigel plug and simultaneously inhibiting this process through the action of this compound. This compound, by selectively inhibiting the tyrosine kinase activity of VEGFR2, blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. The inhibition of angiogenesis is then quantified by measuring parameters such as hemoglobin content, microvessel density, or endothelial cell marker expression within the excised Matrigel plug.
Data Presentation
The following tables summarize representative quantitative data from a typical this compound Matrigel plug assay. These values are illustrative and can vary based on the specific experimental conditions, such as the mouse strain, the concentration of pro-angiogenic factors, and the dosage of this compound.
Table 1: Quantification of Angiogenesis by Hemoglobin Content
| Treatment Group | Mean Hemoglobin Content (mg/dL) | Standard Deviation | p-value vs. Control |
| Matrigel Alone (Negative Control) | 0.5 | 0.2 | < 0.01 |
| Matrigel + VEGF (Positive Control) | 5.2 | 1.1 | - |
| Matrigel + VEGF + this compound (Low Dose) | 2.8 | 0.8 | < 0.05 |
| Matrigel + VEGF + this compound (High Dose) | 1.1 | 0.4 | < 0.01 |
Table 2: Quantification of Angiogenesis by Microvessel Density (CD31 Staining)
| Treatment Group | Mean Microvessel Density (vessels/mm²) | Standard Deviation | p-value vs. Control |
| Matrigel Alone (Negative Control) | 15 | 5 | < 0.01 |
| Matrigel + VEGF (Positive Control) | 150 | 25 | - |
| Matrigel + VEGF + this compound (Low Dose) | 85 | 15 | < 0.05 |
| Matrigel + VEGF + this compound (High Dose) | 30 | 8 | < 0.01 |
Experimental Protocols
Materials and Reagents
-
Growth Factor Reduced Matrigel
-
Recombinant Human VEGF (or other pro-angiogenic factor)
-
This compound
-
Sterile Phosphate Buffered Saline (PBS)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Insulin syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody, secondary antibodies, DAB substrate)
-
Microscope with imaging software
Experimental Workflow
Detailed Methodologies
1. Preparation of Matrigel Mixture (Perform all steps on ice)
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C.
-
Prepare a stock solution of recombinant human VEGF in sterile PBS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in sterile PBS. Ensure the final DMSO concentration is non-toxic.
-
In a pre-chilled tube on ice, mix the Matrigel, VEGF solution, and this compound solution to the desired final concentrations. A typical final volume per injection is 0.5 mL.
-
Prepare control groups:
-
Negative Control: Matrigel + PBS
-
Positive Control: Matrigel + VEGF + Vehicle (e.g., DMSO in PBS)
-
-
Keep the Matrigel mixtures on ice until injection to prevent premature solidification.
2. In Vivo Procedure
-
Anesthetize 6-8 week old mice using an approved protocol.
-
Draw 0.5 mL of the cold Matrigel mixture into a pre-chilled insulin syringe.
-
Subcutaneously inject the mixture into the dorsal flank of the mouse.
-
Allow the Matrigel to form a solid plug in vivo. The typical duration for vascularization is 7 to 14 days.
3. Plug Excision and Analysis
-
At the end of the experimental period, euthanize the mice.
-
Make a small incision in the skin over the Matrigel plug and carefully excise the plug.
-
For hemoglobin quantification:
-
Weigh the plug.
-
Homogenize the plug in a known volume of lysis buffer.
-
Measure the hemoglobin concentration using a hemoglobin assay kit according to the manufacturer's instructions.
-
Normalize the hemoglobin content to the weight of the plug.
-
-
For histological analysis:
-
Fix the Matrigel plug in 4% paraformaldehyde overnight.
-
Process the plug for paraffin embedding and sectioning.
-
Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.
-
Visualize the stained sections under a microscope and capture images.
-
Quantify the microvessel density by counting the number of CD31-positive vessels per unit area using image analysis software.
-
Signaling Pathway
This compound inhibits angiogenesis by blocking the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR2, on endothelial cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| Matrigel solidifies before injection | Matrigel was not kept consistently on ice. | Thaw Matrigel slowly at 4°C. Keep all reagents, tubes, and pipette tips on ice during preparation. |
| High variability in plug size and vascularization | Inconsistent injection volume or technique. | Ensure a consistent injection volume for all animals. Inject slowly and subcutaneously to form a distinct plug. |
| Low vascularization in the positive control | Inactive pro-angiogenic factor. Improper plug formation. | Use a fresh, properly stored stock of VEGF. Ensure the Matrigel plug remains intact after injection. |
| Difficulty in excising the plug | Excessive host tissue infiltration. | Carefully dissect the plug from the surrounding tissue. |
| High background in immunohistochemistry | Inadequate blocking or antibody concentration. | Optimize blocking conditions and antibody dilutions. |
Conclusion
The this compound Matrigel plug assay is a valuable and widely used in vivo model for assessing the anti-angiogenic efficacy of VEGFR2 inhibitors. Careful adherence to the protocol and consistent experimental technique are crucial for obtaining reliable and reproducible data. The quantitative methods described, including hemoglobin content analysis and microvessel density measurement, provide robust endpoints for evaluating the anti-angiogenic effects of this compound and other related compounds.
References
- 1. Angiogenesis and radiation response modulation after vascular endothelial growth factor receptor-2 (VEGFR2) blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.kindai.ac.jp [med.kindai.ac.jp]
- 3. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU5408 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SU5408, a potent VEGFR2 kinase inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, synthetic indolin-2-one compound that acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1] Its IC50 (half-maximal inhibitory concentration) for VEGFR2 is approximately 70 nM.[1] By inhibiting VEGFR2, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis (the formation of new blood vessels). It shows little to no inhibitory activity against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor at concentrations up to 100 µM.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[1]
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Once thawed, an aliquot can be kept at 4°C for a short period, but it is recommended to use it immediately.
Q4: Is this compound stable in solution?
This compound is stable in DMSO when stored properly at -20°C or -80°C.[2] However, its stability in aqueous working solutions is limited, and it is prone to precipitation. Therefore, it is crucial to prepare fresh working dilutions from the DMSO stock for each experiment.
Troubleshooting Guide: Solubility Issues
Problem 1: this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power for hydrophobic compounds like this compound.
-
Solution: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.
-
-
Possible Cause 2: Insufficient energy to break the crystal lattice.
-
Solution 1: Warming. Gently warm the solution at 37°C for 10-15 minutes.
-
Solution 2: Sonication. Use an ultrasonic bath to sonicate the solution for a short period. This can help break up aggregates and facilitate dissolution.[1]
-
Problem 2: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: Low aqueous solubility. this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
-
Solution 1: Minimize final DMSO concentration. Keep the final concentration of DMSO in your aqueous working solution as low as possible (ideally below 0.5%) to minimize its potential effects on cells and to reduce the risk of precipitation.
-
Solution 2: Two-step dilution. Instead of diluting the DMSO stock directly into a large volume of aqueous media, first, perform an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Solution 3: Use of a surfactant. For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of this compound. This is particularly relevant for in vivo formulations.
-
Problem 3: I observe precipitation in my in vivo formulation.
-
Possible Cause: Improper mixing or component ratios. The order of addition and thorough mixing of components in co-solvent formulations are critical.
-
Solution: When preparing formulations with co-solvents like PEG300 and Tween-80, ensure that the this compound is completely dissolved in DMSO first. Then, add the other components sequentially, ensuring the solution is clear after each addition before proceeding to the next.[2] For oil-based formulations, ensure vigorous mixing to achieve a uniform suspension.
-
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 6 | 19.33 | May require warming and sonication. Use of fresh, anhydrous DMSO is recommended. |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble | |
| DMF | 1 | 3.22 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.77 | 2.48 | Forms a suspended solution. Requires sonication. Suitable for oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.77 | ≥ 2.48 | Forms a clear solution. Saturation is unknown.[1] |
Molecular Weight of this compound: 310.35 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.1 mg of this compound powder.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If necessary, warm the solution at 37°C for 10-15 minutes and sonicate in an ultrasonic bath until the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration below 0.5%.
-
Example for a 10 µM final concentration in 10 mL of media: Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Application: Add the final working solutions to your cell cultures immediately after preparation.
Preparation of an In Vivo Formulation (Suspension)
This protocol yields a 0.77 mg/mL suspended solution suitable for oral or intraperitoneal administration.[1]
-
Prepare a 7.7 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 7.7 mg/mL this compound stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline (0.9% NaCl in sterile water) to the mixture and vortex or sonicate to create a uniform suspension.
-
Use the formulation immediately after preparation.
Mandatory Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preparing this compound solutions.
References
SU5408 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for SU5408. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a cell-permeable indolinone-based inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. It exhibits potent inhibition of VEGFR2 kinase activity with an IC50 value of approximately 70 nM.[1][2]
Q2: What are the known off-targets of this compound?
Q3: What are the common reasons for unexpected experimental results with this compound?
Unexpected phenotypes or experimental outcomes when using this compound can arise from several factors:
-
Off-target effects: At concentrations significantly above the IC50 for VEGFR2, this compound may inhibit other kinases or cellular proteins, leading to unintended biological consequences.
-
Compound quality and stability: Degradation or impurities in the this compound compound can lead to altered activity and unexpected results.
-
Cellular context: The expression levels of VEGFR2 and potential off-target kinases can vary between different cell types, influencing the observed effect of the inhibitor.
-
Experimental conditions: Factors such as serum concentration in the culture media can impact the effective concentration of the inhibitor.
Q4: How can I be more confident that my observed phenotype is due to VEGFR2 inhibition?
To increase confidence in your results, it is crucial to perform validation experiments. These can include:
-
Using a structurally different VEGFR2 inhibitor: Comparing the effects of this compound with another potent and selective VEGFR2 inhibitor (e.g., Axitinib) can help determine if the observed phenotype is specific to VEGFR2 inhibition.
-
Genetic knockdown or knockout of VEGFR2: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VEGFR2 expression should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Dose-response analysis: Demonstrating a dose-dependent effect of this compound that correlates with the inhibition of VEGFR2 phosphorylation can strengthen the link between the target and the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results between experiments. | 1. Off-target effects: this compound may be inhibiting other kinases at the concentration used. 2. Compound degradation: The this compound stock solution may have degraded over time. 3. Variability in cell culture conditions. | 1. Perform a dose-response experiment to determine the lowest effective concentration. Use a more selective VEGFR2 inhibitor as a control. Validate findings with VEGFR2 knockdown. 2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Standardize cell passage number, seeding density, and serum concentration. |
| High levels of cell toxicity observed. | 1. Concentration is too high: The concentration of this compound used may be causing general toxicity unrelated to VEGFR2 inhibition. 2. Off-target toxicity: Inhibition of essential off-target kinases could be leading to cell death. | 1. Determine the IC50 for cell viability in your specific cell line and use concentrations at or below this value for functional assays. 2. Compare the toxicity profile with other VEGFR2 inhibitors. If this compound is significantly more toxic, it may indicate off-target effects. |
| No effect observed at expected concentrations. | 1. Low VEGFR2 expression: The cell line being used may not express sufficient levels of VEGFR2. 2. Inactive compound: The this compound may be inactive due to improper storage or poor quality. 3. Assay insensitivity. | 1. Confirm VEGFR2 expression in your cell line using Western blot or qPCR. 2. Purchase a new, quality-controlled batch of this compound. 3. Optimize your assay to ensure it is sensitive enough to detect changes in VEGFR2 signaling. This may include measuring phosphorylation of downstream targets like ERK or Akt. |
Quantitative Data
The following table summarizes the known inhibitory activities of this compound and comparator compounds. It is important to note that a comprehensive public kinome scan for this compound is not available, and the data is based on published literature.
| Target | This compound IC50 (nM) | Axitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 | 70[1][2] | ~1 | 90 |
| PDGFRβ | >100,000[1] | 1.6 | 57 |
| EGFR | >100,000[1] | >10,000 | >20,000 |
| FGFR1 | - | - | - |
| c-Kit | - | 1.7 | 68 |
| B-Raf | - | - | 22 |
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using Western Blot
This protocol describes how to confirm that this compound is inhibiting the phosphorylation of VEGFR2 in a dose-dependent manner in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
VEGF-A (ligand for VEGFR2 activation)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) in serum-free medium. Add the different concentrations of this compound to the cells and incubate for 1-2 hours.
-
Ligand Stimulation: Add VEGF-A (e.g., 50 ng/mL) to each well (except for the unstimulated control) and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of VEGFR2 phosphorylation by this compound.
Protocol 2: Mitigating Off-Target Effects using Genetic Knockdown (siRNA)
This protocol provides a method to confirm that the biological effect of this compound is specifically due to the inhibition of VEGFR2.
Materials:
-
Cell line of interest
-
siRNA targeting VEGFR2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium for transfection
-
This compound
-
Reagents for the specific functional assay (e.g., cell migration, proliferation assay)
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the VEGFR2 siRNA and the non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of VEGFR2.
-
Validation of Knockdown: Harvest a subset of the cells to confirm VEGFR2 knockdown by Western blot or qPCR as described in Protocol 1.
-
Functional Assay:
-
After confirming knockdown, treat the cells (both control and VEGFR2 knockdown groups) with this compound at the desired concentration.
-
Perform your functional assay of interest (e.g., angiogenesis assay, cell migration assay).
-
-
Data Analysis: Compare the effect of this compound in the control siRNA-treated cells versus the VEGFR2 siRNA-treated cells. If the phenotype observed with this compound is significantly blunted or absent in the VEGFR2 knockdown cells, it strongly suggests that the effect is on-target.
Visualizations
References
Technical Support Center: Optimizing SU5408 Dosage for Murine Models
Welcome to the technical support center for the use of SU5408 in murine experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2][3] It functions by selectively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This ultimately leads to the suppression of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The IC50 of this compound for VEGFR2 has been determined to be 70 nM.[1][2][3]
Q2: What is a typical starting dose for this compound in mice?
A2: While specific dosages can vary depending on the tumor model and experimental goals, a general starting point for this compound in mice is in the range of 25-50 mg/kg, administered daily. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. A common method for preparing a stock solution is to dissolve it in 100% Dimethyl Sulfoxide (DMSO). For injection, this stock solution is typically diluted with a vehicle to create a tolerable final concentration of DMSO. Common vehicles include corn oil, or a mixture of PEG300, Tween-80, and saline.[1][3] Always prepare fresh working solutions for each day of dosing.
Q4: What are the potential signs of toxicity I should monitor for in mice treated with this compound?
A4: While specific toxicity data for this compound is limited in publicly available literature, general signs of toxicity for tyrosine kinase inhibitors in mice can include weight loss, lethargy, ruffled fur, and gastrointestinal issues such as diarrhea. In some toxicity studies with other small molecules, organ-specific toxicities affecting the liver, kidneys, or hematopoietic system have been observed.[4] It is essential to monitor animal health daily, including body weight, and to perform histological analysis of major organs at the end of the study.
Q5: How can I assess the efficacy of this compound in my mouse model?
A5: Efficacy is typically assessed by measuring tumor growth inhibition over time. This can be done by caliper measurements of subcutaneous tumors.[5][6] Additionally, pharmacodynamic markers can be assessed in tumor tissue, such as the phosphorylation status of VEGFR2 and downstream signaling proteins like ERK and AKT, to confirm target engagement. Immunohistochemical analysis of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can also provide valuable insights into the drug's effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the final injection solution. | - The concentration of this compound is too high for the chosen vehicle. - The percentage of DMSO in the final solution is too low. - The temperature of the solution has dropped. | - Increase the proportion of co-solvents like PEG300 in the vehicle. - Gently warm the solution and sonicate to aid dissolution. Ensure the solution is at an appropriate temperature for injection. - Prepare a more dilute solution and increase the injection volume (within acceptable limits for the administration route). |
| No significant tumor growth inhibition is observed. | - The dose of this compound is too low. - The tumor model is not dependent on VEGFR2 signaling. - Poor bioavailability of the administered drug. - The dosing frequency is not optimal. | - Perform a dose-escalation study to find a more effective dose. - Confirm VEGFR2 expression and activation in your tumor model. - Consider an alternative administration route (e.g., oral gavage vs. intraperitoneal injection). - Increase the dosing frequency (e.g., from once to twice daily), being mindful of potential toxicity. |
| Significant weight loss or other signs of toxicity in treated mice. | - The dose of this compound is too high. - The vehicle itself is causing toxicity. - The compound is causing off-target effects. | - Reduce the dose of this compound. - Administer the vehicle alone to a control group of mice to rule out vehicle-specific toxicity. - Monitor for specific signs of organ toxicity and consider performing blood chemistry and hematology analyses. |
| Variability in tumor response within the same treatment group. | - Inconsistent drug administration. - Heterogeneity of the tumor xenografts. - Differences in individual mouse metabolism. | - Ensure accurate and consistent dosing for each animal. - Use a larger group size to increase statistical power. - Ensure tumors are of a consistent size at the start of treatment. |
Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | Assay Description |
| VEGFR2 | 70 | Not Applicable | Cell-free kinase assay |
| VEGFR2 | 2,600 | Ba/F3 | Growth inhibition of mouse BA/F3 cells assessed by [3H]thymidine incorporation after 72 hrs.[1] |
Table 2: Suggested Formulations for In Vivo Administration in Mice
| Components | Final Concentration | Administration Route | Reference |
| 5% DMSO, 95% Corn oil | 0.15 mg/mL | Injection | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.77 mg/mL (suspended solution) | Oral or Intraperitoneal Injection | [1] |
| 10% DMSO, 90% Corn oil | ≥ 0.77 mg/mL (clear solution) | Injection | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Gently warm and vortex to ensure complete dissolution.
-
For a final dosing solution of 1 mg/mL, prepare the vehicle: Mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
Add 100 µL of the 10 mg/mL this compound stock solution to the 900 µL of vehicle. This will result in a final solution containing 10% DMSO.
-
Vortex the final solution thoroughly before each injection. The final solution will be a suspension.
-
Administer the appropriate volume to the mouse based on its body weight to achieve the desired mg/kg dose.
Protocol 2: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Establish tumor xenografts in a cohort of mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups of 3-5.
-
Begin dosing with a low dose of this compound (e.g., 10 mg/kg) in the first group.
-
Administer the drug daily and monitor the mice for signs of toxicity for at least 5 consecutive days. Record body weight daily.
-
If no significant toxicity (e.g., >15-20% body weight loss, severe clinical signs) is observed, escalate the dose in the next cohort of mice (e.g., to 25 mg/kg).
-
Continue this dose escalation until signs of toxicity are observed. The MTD is typically defined as the highest dose that does not cause significant toxicity or mortality.[4][7][8]
Visualizations
Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways.
Caption: Workflow for optimizing this compound dosage in a mouse tumor model.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SU5408 Technical Support Center
Welcome to the technical support center for SU5408. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2] Its primary mechanism of action is to block the ATP-binding site of VEGFR2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[3][4] this compound is cell-permeable and exhibits high selectivity for VEGFR2, with minimal effects on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at concentrations where it effectively inhibits VEGFR2.[1]
Q2: What are the known IC50 values for this compound in various cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values. It is always recommended to determine the IC50 for your specific cell line and experimental setup.
| Assay Type | Target/Cell Line | IC50 Value |
| Cell-free Kinase Assay | VEGFR2 | 70 nM[1][2] |
| Growth Inhibition | BaF3 cells | 2.6 µM[1] |
| Proliferation Inhibition | Oral Squamous Carcinoma (HCM-SqCC010) | ~80% inhibition at tested concentrations[5] |
Q3: What is the expected cytotoxic effect of this compound on cells?
A3: By inhibiting the VEGFR2 signaling pathway, this compound is expected to induce cytotoxicity, primarily through the induction of apoptosis and cell cycle arrest. The VEGFR2 pathway plays a crucial role in promoting cell survival, mainly through the PI3K/Akt signaling cascade.[4][6][7] Inhibition of this pathway by this compound can lead to the activation of pro-apoptotic proteins and subsequent programmed cell death.[3] Additionally, disruption of VEGFR2 signaling may lead to cell cycle arrest, potentially at the G2/M phase, thereby inhibiting cell proliferation.[8][9][10][11]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions like water and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | - Verify the calculations for your serial dilutions. - Prepare fresh dilutions for each experiment from a recent stock. - Use calibrated pipettes to ensure accuracy. |
| Cell Health and Passage Number | - Ensure cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered sensitivity to inhibitors. |
| Inconsistent Seeding Density | - Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can respond differently to treatment. |
| Compound Instability | - Ensure the this compound stock solution has been stored correctly and has not expired. If in doubt, test the compound on a known sensitive cell line to confirm its activity. |
| Cell Line Resistance | - The cell line you are using may have inherent or acquired resistance to VEGFR2 inhibition. This could be due to low VEGFR2 expression or activation of alternative survival pathways. |
Issue 2: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - this compound is poorly soluble in aqueous media. When diluting the DMSO stock into your culture medium, do so with vigorous mixing to ensure rapid and even dispersion. - Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to cells. - Visually inspect the medium for any signs of precipitation after adding this compound. |
| High Final DMSO Concentration | - While DMSO aids initial solubilization, too high a final concentration can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1%. |
| Interaction with Media Components | - Some components of serum or media supplements can interact with the compound, reducing its solubility. If precipitation is a persistent issue, consider a brief pre-incubation of the compound in a small volume of serum-free media before adding it to the full volume of complete media. |
Issue 3: Inconsistent or Non-Reproducible Results in Viability Assays
| Possible Cause | Troubleshooting Steps |
| Assay Interference | - Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). To check for this, run a cell-free control where you add this compound to the assay medium without cells and measure the absorbance/fluorescence. A significant signal indicates direct interference. |
| Variable Incubation Times | - Ensure that the incubation time with both the compound and the viability assay reagent is consistent across all experiments. |
| Edge Effects in Multi-well Plates | - Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | - Be meticulous with pipetting, especially when performing serial dilutions and adding reagents. Small errors can lead to significant variations in the final results. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the no-cell control.
-
Apoptosis (Annexin V) Assay
This protocol provides a general method for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizations
Caption: this compound inhibits VEGFR2 signaling, impacting cell survival and proliferation.
Caption: Workflow for assessing this compound cytotoxicity in cell culture.
Caption: Logical steps for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 9. scispace.com [scispace.com]
- 10. Genistein induces G2/M cell cycle arrest via stable activation of ERK1/2 pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5408 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for SU5408. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected results that may arise during experimentation with this VEGFR2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating in the cell culture medium. What can I do?
A1: this compound has low aqueous solubility, and precipitation is a common issue when diluting a concentrated DMSO stock into aqueous culture media.[1][2][3] Here are some steps to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed (37°C) media. Mix thoroughly before adding this to the final culture volume. This gradual decrease in solvent concentration can help maintain solubility.[4]
-
Use of Excipients (for in vivo studies): For animal studies, this compound can be formulated as a suspension or a clear solution using excipients like PEG300, Tween-80, and corn oil.[1][5]
-
Sonication and Warming: Gentle warming and sonication of the stock solution can aid in dissolution.[1]
Q2: I'm observing cytotoxicity at concentrations where I expect to see specific VEGFR2 inhibition. What could be the cause?
A2: While this compound is a potent VEGFR2 inhibitor, off-target effects at higher concentrations can lead to cytotoxicity. It's crucial to determine the optimal concentration for your specific cell line and assay.
-
Off-Target Kinase Inhibition: this compound has been shown to inhibit other tyrosine kinases, such as FGFR, c-Kit, and PDGFR, although with lower potency than for VEGFR2.[6][7][8] If your cells express these kinases, off-target inhibition could contribute to cytotoxic effects.
-
Cell Line Variability: The sensitivity of different cell lines to this compound can vary significantly. It is essential to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle-only control in your experiments.
Q3: I am not seeing the expected inhibition of angiogenesis in my in vivo model. What are some potential reasons?
A3: Inconsistent results in in vivo angiogenesis models can be due to several factors:
-
Compound Stability and Delivery: Ensure your formulation is stable and that the compound is being delivered effectively to the target site. The choice of vehicle and route of administration is critical.
-
Model-Specific Variability: The response to anti-angiogenic agents can vary between different models (e.g., Matrigel plug assay, tumor xenografts). The specific growth factors and cell types involved in your model can influence the outcome.
-
Dosing and Schedule: The dose and frequency of administration may need to be optimized for your specific model to maintain an effective inhibitory concentration.
Troubleshooting Guides
Problem 1: Unexpected Increase in ERK Phosphorylation (Paradoxical Activation)
You observe an increase in the phosphorylation of ERK (p-ERK) at certain concentrations of this compound, contrary to the expected inhibitory effect on downstream signaling. This phenomenon is known as paradoxical activation and has been observed with other kinase inhibitors.[9][10][11][12]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Activation | At certain concentrations, this compound might inhibit a negative regulator of the MAPK/ERK pathway or activate another receptor tyrosine kinase that signals through ERK. Perform a broader kinase inhibitor screen or use more specific inhibitors for other potential targets to dissect the mechanism. |
| RAS-Independent Activation | Paradoxical ERK activation by some RAF inhibitors can occur independently of classical RAS proteins, potentially involving other RAS-related proteins like MRAS.[11][12] Investigate the involvement of other RAS family members in your system. |
| Cellular Context | The cellular background, including the expression levels of various kinases and phosphatases, can influence the response to kinase inhibitors. Characterize the expression of key signaling proteins in your cell model. |
| Concentration-Dependent Effect | Paradoxical activation is often observed in a specific concentration window. Perform a detailed dose-response curve for p-ERK levels to identify the concentration range of this effect. |
Experimental Workflow for Investigating Paradoxical ERK Activation:
Caption: Troubleshooting workflow for paradoxical ERK activation.
Problem 2: High Variability in Cell Viability Assays
Your cell viability assay results (e.g., MTT, MTS) show high variability between replicate wells and experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | As discussed in the FAQs, precipitation can lead to inconsistent concentrations in different wells. Follow the recommended procedures for preparing your working solutions. |
| Uneven Cell Seeding | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure proper cell counting and seeding techniques. |
| Edge Effects | Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or fill them with sterile PBS to minimize this effect. |
| Assay Incubation Time | The optimal incubation time for the viability reagent (e.g., MTT, MTS) can vary between cell lines. Optimize the incubation time to ensure a linear response. |
| Cell Clumping | Clumping of cells can lead to uneven exposure to the compound and assay reagent. Ensure a single-cell suspension before seeding. |
Logical Relationship for Consistent Cell Viability Assays:
Caption: Key factors for reproducible cell viability assays.
Data Summary
This compound Kinase Selectivity Profile
| Kinase Target | IC50 | Reference |
| VEGFR2 | 70 nM | [1] |
| PDGFR | >100 µM | [1] |
| EGFR | >100 µM | [1] |
| Insulin-like Growth Factor Receptor | >100 µM | [1] |
| FGFR | Inhibitory activity reported, specific IC50 may vary | [8][13][14][15] |
| c-Kit | Inhibitory activity reported, specific IC50 may vary | [6][7][16] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to keep the final DMSO concentration consistent and low across all wells (including the vehicle control).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17][18]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[17][18]
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated VEGFR2
This protocol is for assessing the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free cell culture medium
-
VEGF (Vascular Endothelial Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-VEGFR2, anti-total-VEGFR2, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate endothelial cells and grow to near confluence.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control.
VEGFR2 Signaling Pathway Inhibition by this compound:
Caption: this compound inhibits VEGF-induced VEGFR2 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adooq.com [adooq.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SU5408 Experimental Controls: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable indolinone-based tyrosine kinase inhibitor that selectively targets VEGFR2.[1][2] It competitively binds to the ATP-binding site of the VEGFR2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[1] this compound shows minimal inhibitory activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and insulin-like growth factor receptor (IGFR) at concentrations where it potently inhibits VEGFR2.[2]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO but largely insoluble in water and ethanol. For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols are available, often involving a combination of DMSO, PEG300, Tween-80, and saline to create a stable suspension.
Q3: What are the expected off-target effects of this compound?
A3: While this compound is highly selective for VEGFR2, high concentrations may lead to off-target effects on other kinases that share structural similarities in their ATP-binding pockets. It is crucial to use the lowest effective concentration of this compound to minimize these effects. A related compound, SU5402, has shown off-target activity against DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, and JAK3.[3] Therefore, it is advisable to perform control experiments to confirm that the observed phenotype is due to VEGFR2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell Health and Passage Number: Cells that are unhealthy, senescent, or at a high passage number can exhibit altered drug sensitivity. 2. Inconsistent Seeding Density: Variations in the initial number of cells plated can significantly affect the final readout. 3. Drug Dilution and Pipetting Errors: Inaccurate serial dilutions or pipetting can lead to incorrect final drug concentrations. 4. Variable Incubation Time: The duration of drug exposure influences the IC50 value. | 1. Ensure cells are healthy, free from contamination, and within a consistent, low passage number range. 2. Optimize and maintain a consistent cell seeding density for each experiment. 3. Prepare fresh drug dilutions for each experiment and use calibrated pipettes. 4. Standardize the incubation time across all experiments. |
| Precipitation of this compound in cell culture media | Low Solubility: this compound has poor aqueous solubility. High concentrations or the presence of certain media components can cause it to precipitate out of solution. | 1. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%). 2. Prepare this compound dilutions in pre-warmed media and mix thoroughly before adding to the cells. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
| No effect or reduced efficacy of this compound | 1. Inactive Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cell Line Resistance: The cell line being used may have low or no expression of VEGFR2, or have mutations that confer resistance. 3. Presence of Growth Factors in Serum: Serum in the culture media contains various growth factors that can activate parallel signaling pathways, potentially masking the effect of VEGFR2 inhibition. | 1. Test the activity of the this compound stock on a known sensitive cell line (e.g., HUVECs) to confirm its potency. 2. Verify the expression of VEGFR2 in your cell line using Western blot or flow cytometry. 3. For mechanistic studies, consider serum-starving the cells before and during this compound treatment and stimulating with a known concentration of VEGF. |
| Observed phenotype is not consistent with VEGFR2 inhibition | Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases, leading to unexpected biological responses. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a structurally different VEGFR2 inhibitor to see if the phenotype is replicated. 3. Employ a genetic approach, such as siRNA or shRNA knockdown of VEGFR2, to confirm that the phenotype is dependent on the intended target. |
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Organism | Cell Type | IC50 (µM) | Assay |
| Ba/F3 (VEGFR2-expressing) | Murine | Pro-B cell | 2.6 | [3H]Thymidine incorporation |
Note: The in vitro kinase assay IC50 for VEGFR2 is 70 nM.[2][4][5]
Experimental Protocols
Western Blot for VEGFR2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6][7]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound (and a vehicle control).
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume).
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
5. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Western Blot Loading Controls [novusbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
preventing SU5408 precipitation in media
Welcome to the technical support center for SU5408. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2][3][4] It is a cell-permeable compound widely used in cancer research and studies of angiogenesis to investigate the role of the VEGFR2 signaling pathway in these processes.
Q2: I've observed a precipitate forming in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility.[2][3] The primary cause is often a phenomenon known as "solvent shift." this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock solution is diluted into the aqueous environment of the cell culture media, the this compound can crash out of solution as it is not readily soluble in water.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions.[1][2][3] It is crucial to use fresh, anhydrous (water-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should typically be kept below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of DMSO on your specific cells.
Q5: Can I store this compound stock solutions? If so, under what conditions?
Yes, this compound stock solutions in DMSO can be stored. For long-term storage (up to 2 years), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.[1]
Troubleshooting Guide: this compound Precipitation
This guide will help you troubleshoot and prevent this compound precipitation in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding stock solution to media | High final concentration of this compound: The desired final concentration may exceed the solubility limit of this compound in the media. | - Perform a literature search for the effective concentration range of this compound for your cell line and experiment. - Consider performing a dose-response curve to determine the optimal, non-precipitating concentration. |
| "Solvent Shift": Rapid dilution of the DMSO stock in the aqueous media causes the compound to precipitate. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion. - Avoid adding the stock solution directly to a small volume of media. Add it to the final working volume. | |
| Poor quality of DMSO: Water content in the DMSO can reduce the solubility of this compound in the stock solution, leading to precipitation upon dilution. | - Use fresh, high-purity, anhydrous DMSO to prepare your stock solution.[2] | |
| Precipitate forms over time in the incubator | Interaction with media components: Components in the serum or media supplements may interact with this compound, reducing its solubility over time. | - If using serum, consider reducing the serum concentration if your experimental design allows. - Test for precipitation in a serum-free version of your media to identify if serum is the cause. |
| Temperature fluctuations: Changes in temperature can affect the solubility of the compound. | - Ensure the incubator maintains a stable temperature. | |
| pH of the media: The pH of the cell culture media can influence the solubility of this compound. | - Check the pH of your media after the addition of this compound and other supplements. Ensure it remains within the optimal range for your cells. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 6 mg/mL[2] | 19.33 mM[2] | Use of fresh, non-hygroscopic DMSO is recommended.[1][2] Sonication and warming may be needed.[1] |
| DMSO | 1 mg/mL[4] | 3.22 mM[4] | - |
| Water | Insoluble[2] | - | - |
| Ethanol | Insoluble[2] | - | - |
| DMF | 1 mg/mL[4] | 3.22 mM[4] | - |
Molecular Weight of this compound: 310.35 g/mol [1]
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media to minimize the risk of precipitation.
Materials:
-
This compound powder
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Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. For a 10 mM stock solution, you would need 3.10 mg of this compound for 1 mL of DMSO. b. Dissolve the this compound powder in the appropriate volume of anhydrous DMSO in a sterile microcentrifuge tube. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if needed.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use volumes and store at -80°C.
-
Prepare the Working Solution in Cell Culture Media: a. Pre-warm your cell culture medium to 37°C. b. Determine the final concentration of this compound required for your experiment. c. Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. Important: Ensure the final DMSO concentration remains below 0.5%. d. Gently vortex the media in the culture flask or a sterile tube. e. While the media is being gently agitated, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. f. Continue to gently mix the media for a few seconds after adding the stock solution. g. Your this compound working solution is now ready for use in your cell culture experiments.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solution.
Caption: this compound inhibits VEGFR2 signaling.
References
SU5408 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of SU5408 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 6 mg/mL (19.33 mM).[1][2] this compound is insoluble in water and ethanol.[1][2] For in vivo studies, complex formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are often used, but these should be prepared fresh before each use.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C, where it can be stable for up to 3 years.[1][3] Once dissolved in a solvent such as DMSO, the stability of the stock solution is dependent on the storage temperature.
Q3: How long is a this compound stock solution in DMSO stable?
A3: The stability of this compound in DMSO is temperature-dependent. For optimal results, it is always recommended to prepare solutions on the day of use.[4] If storage is necessary, aliquoting the stock solution to avoid repeated freeze-thaw cycles is crucial.[1][2]
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. Some suppliers indicate that in DMSO, it may be stable for up to 2 weeks at 4°C, but for any storage beyond a day, freezing is the recommended practice.[4]
Q5: What are the signs of this compound degradation in my stock solution?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in this compound stock solution after thawing. | 1. The solubility limit has been exceeded.2. The solvent (DMSO) has absorbed moisture, reducing its solvating power.[1]3. The solution was not fully dissolved initially. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.2. Use fresh, anhydrous DMSO for preparing new stock solutions.3. Ensure the compound is fully dissolved before storage. Sonication can aid in dissolution.[3] |
| Inconsistent or weaker than expected biological activity in experiments. | 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.2. Inaccurate initial concentration of the stock solution. | 1. Prepare a fresh stock solution from the solid compound.2. Aliquot new stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Verify the concentration of your stock solution using a spectrophotometer or HPLC. |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO may be old or have absorbed water.2. The concentration you are trying to achieve is too high. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Do not exceed the recommended solubility of 6 mg/mL.[1][2] |
Quantitative Stability Data
| Form | Solvent | Storage Temperature | Reported Stability Duration | Source(s) |
| Solid (Powder) | N/A | -20°C | 2-3 years | [1][3][4] |
| Solution | DMSO | -80°C | Up to 1 year | [1] |
| Solution | DMSO | -20°C | Up to 1 month | [1][2][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[4]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound, which has a molecular weight of 310.35 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific equipment and requirements.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase (example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient elution (example): Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound and any potential degradation products.
-
-
Chromatographic Conditions (example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 254 nm and 418 nm[5]
-
-
Stability Study Procedure:
-
Prepare a fresh stock solution of this compound in DMSO and determine its initial purity by injecting it into the HPLC system. This will serve as the time-zero reference.
-
Store aliquots of the stock solution at various temperatures (e.g., 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample to determine the degradation rate.
-
Visualizations
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
impact of hygroscopic DMSO on SU5408
Welcome to the Technical Support Center for SU5408. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on the impact of its solvent, the hygroscopic dimethyl sulfoxide (DMSO). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, with an IC50 of 70 nM.[1][2] By inhibiting VEGFR-2, this compound blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels. It is a valuable tool for studying angiogenesis and for pre-clinical cancer research. This compound shows little to no inhibitory effect against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), or insulin-like growth factor (IGFR) at concentrations up to 100 μM.[3]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound is a hydrophobic molecule and is insoluble in water and ethanol.[1] DMSO is a powerful organic solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound.[1]
Q3: What does it mean that DMSO is "hygroscopic" and why is this important for my experiments with this compound?
A3: "Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere. This is a critical consideration because the presence of water in DMSO significantly reduces the solubility of this compound.[1] Using DMSO that has been exposed to air can lead to the precipitation of this compound from your stock solution, resulting in an inaccurate final concentration in your experiments.
Q4: How can I tell if my DMSO has absorbed water?
A4: While there are analytical methods to quantify water content, a practical approach in a research setting is to always assume that any previously opened bottle of DMSO contains some amount of water. For sensitive experiments involving compounds with limited solubility like this compound, it is always best practice to use fresh, anhydrous DMSO from a sealed container.
Q5: What are the potential consequences of using "wet" DMSO in my experiments?
A5: Using DMSO with absorbed moisture can lead to several experimental issues:
-
Inaccurate Dosing: If this compound precipitates out of solution, the actual concentration administered to cells or animals will be lower than intended, leading to misleading results.
-
Lack of Reproducibility: Variability in the water content of DMSO between experiments will result in inconsistent this compound concentrations, making it difficult to reproduce your findings.
-
Failed Experiments: Complete precipitation of this compound can lead to a total loss of biological effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound is not dissolving in DMSO, or a precipitate is visible in my stock solution. | The DMSO has likely absorbed moisture from the atmosphere, reducing the solubility of this compound.[1] | 1. Discard the current stock solution. 2. Obtain a new, sealed bottle of anhydrous DMSO. 3. Prepare a fresh stock solution of this compound following the recommended protocol. 4. For challenging dissolutions, gentle warming and sonication can be used to aid the process.[3] |
| I am observing inconsistent or no biological effect of this compound in my experiments. | The actual concentration of this compound in your working solution may be lower than calculated due to precipitation in a stock solution prepared with hygroscopic DMSO. | 1. Prepare a fresh stock solution of this compound in new, anhydrous DMSO. 2. Visually inspect the stock solution for any signs of precipitation before each use. 3. When diluting the DMSO stock into aqueous media for cell culture, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cellular toxicity.[4] Perform serial dilutions in DMSO before the final dilution in aqueous media. |
| My this compound stock solution, which was initially clear, has developed a precipitate over time. | Even when stored properly, repeated opening and closing of the stock solution vial can introduce moisture from the air, leading to precipitation. | 1. Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture. 2. Store aliquots at -20°C or -80°C in tightly sealed vials.[1] |
Data Presentation
This compound Kinase Inhibition Profile
This compound is a potent inhibitor of VEGFR-2. It also shows activity against other kinases, particularly FGFR1.
| Kinase Target | IC50 | Reference |
| VEGFR-2 | 70 nM | [1][2] |
| FGFR1 | 30 nM | [2] |
| PDGFRβ | 510 nM | [2] |
| c-Kit | >100 µM | [3] |
| EGFR | >100 µM | [3] |
| IGFR | >100 µM | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in Anhydrous DMSO
This protocol is designed to minimize moisture contamination and ensure the accurate concentration of your this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and sealed bottle
-
Sterile, conical-bottom polypropylene or glass vial with a screw cap
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation of the Workspace: Work in a clean, dry environment. A laminar flow hood can help to minimize exposure to atmospheric moisture.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder directly into the sterile vial.
-
Adding Anhydrous DMSO:
-
Use a new, sealed bottle of anhydrous DMSO.
-
Quickly open the DMSO bottle and immediately withdraw the required volume using a sterile pipette.
-
Add the DMSO directly to the vial containing the this compound powder.
-
Immediately and tightly seal both the this compound stock solution vial and the DMSO bottle.
-
-
Dissolution:
-
Vortex the vial for 1-2 minutes to dissolve the this compound.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be applied.[3] Allow the solution to return to room temperature before use.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for up to one month and one year, respectively.[1]
-
Avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of SU5408 and Sorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, SU5408 and sorafenib, in the context of hepatocellular carcinoma (HCC) models. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action and potential therapeutic effects.
Introduction
Hepatocellular carcinoma is a highly vascularized tumor, making angiogenesis a critical target for therapeutic intervention. Both this compound and sorafenib are small molecule inhibitors that interfere with signaling pathways crucial for tumor growth and vascularization. Sorafenib is a multikinase inhibitor approved for the treatment of advanced HCC, while this compound is a more selective inhibitor primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR2). This guide explores their distinct and overlapping mechanisms based on available preclinical research.
Mechanism of Action
This compound: A Selective VEGFR2 Inhibitor
This compound is a potent, cell-permeable inhibitor of VEGFR2, a key receptor in the signaling cascade that promotes angiogenesis. By selectively targeting VEGFR2, this compound aims to inhibit the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply. Its high selectivity for VEGFR2 suggests a more focused anti-angiogenic effect with potentially fewer off-target effects compared to multi-kinase inhibitors.
Sorafenib: A Multi-Targeted Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor that targets several key players in tumor progression and angiogenesis.[1][2][3] Its targets include:
-
Raf kinases (c-Raf and B-Raf): These are critical components of the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival.[2]
-
VEGF receptors (VEGFR-1, VEGFR-2, VEGFR-3): By inhibiting these receptors, sorafenib directly blocks the pro-angiogenic signals mediated by VEGF.[3]
-
Platelet-derived growth factor receptor (PDGFR-β): This receptor is involved in both angiogenesis and tumor cell growth.[2][3]
-
Other kinases: Sorafenib also inhibits other receptor tyrosine kinases such as c-KIT and FLT-3.
This broad spectrum of activity allows sorafenib to exert both anti-angiogenic and direct anti-proliferative effects on tumor cells.
Signaling Pathway Inhibition
The distinct target profiles of this compound and sorafenib translate to different impacts on cellular signaling pathways.
Comparative Efficacy in HCC Models
As direct comparative studies are lacking, a side-by-side quantitative comparison of this compound and sorafenib in HCC models is not feasible. However, based on their mechanisms, we can infer their potential relative strengths.
| Feature | This compound | Sorafenib |
| Primary Target | VEGFR2 | Raf kinases, VEGFRs, PDGFR, c-KIT, FLT-3 |
| Primary Effect | Anti-angiogenesis | Anti-angiogenesis and Anti-proliferation |
| Selectivity | Highly selective for VEGFR2 | Multi-targeted |
| Reported IC50 (VEGFR2) | 70 nM | Not specified in reviewed literature |
| HCC Cell Line Efficacy | Primarily affects endothelial cells | Directly inhibits proliferation of some HCC cell lines |
| In Vivo HCC Models | Expected to reduce tumor vascularity | Shown to suppress tumor growth, angiogenesis, and induce apoptosis |
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of these inhibitors typically involve both in vitro and in vivo models.
In Vitro Assays
-
Cell Viability/Proliferation Assays (e.g., MTT, BrdU): To determine the direct cytotoxic or cytostatic effects on HCC cell lines (e.g., HepG2, Huh7) and endothelial cells (e.g., HUVEC).
-
Kinase Inhibition Assays: To quantify the inhibitory activity against specific target kinases (e.g., VEGFR2, Raf-1) using purified enzymes or cell lysates.
-
Western Blot Analysis: To assess the phosphorylation status of downstream signaling molecules (e.g., ERK, Akt) to confirm pathway inhibition.
-
Endothelial Cell Tube Formation Assay: To evaluate the anti-angiogenic potential by measuring the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Cell Migration/Invasion Assays (e.g., Transwell assay): To assess the impact on the migratory and invasive capacity of tumor and endothelial cells.
In Vivo Models
-
HCC Xenograft Models: Human HCC cells are subcutaneously or orthotopically implanted into immunocompromised mice. Tumor growth is monitored following treatment with the inhibitor.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from HCC patients is implanted into mice, providing a more clinically relevant model to assess therapeutic response.
-
Transgenic Mouse Models of HCC: Genetically engineered mice that spontaneously develop HCC are used to study the efficacy of inhibitors in a more physiologically relevant context.
-
Immunohistochemistry (IHC): Tumor tissues from treated animals are analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and microvessel density (e.g., CD31).
Summary and Conclusion
This compound and sorafenib represent two distinct strategies for targeting angiogenesis and tumor growth in HCC. This compound offers a highly selective approach by targeting VEGFR2, which may translate to a more favorable side-effect profile but a narrower mechanism of action focused on anti-angiogenesis. In contrast, sorafenib's multi-targeted nature allows it to simultaneously inhibit angiogenesis and directly block tumor cell proliferation through the Raf/MEK/ERK pathway.
The choice between a selective and a multi-targeted inhibitor depends on the specific research question and therapeutic strategy. While sorafenib is an established therapy for advanced HCC, the study of more selective inhibitors like this compound in HCC models could provide valuable insights into the specific role of VEGFR2-mediated angiogenesis in this disease and inform the development of novel combination therapies. Further preclinical studies directly comparing these two agents in HCC models are warranted to elucidate their relative efficacy and potential for synergistic interactions.
References
- 1. Role of anti-angiogenesis therapy in the management of hepatocellular carcinoma: The jury is still out - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic Therapies for Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating SU5408 Results with VEGFR2 siRNA: A Comparative Guide
In the landscape of angiogenesis research, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway is a cornerstone for investigating vascular development and identifying potential anti-cancer therapies. Two prominent tools utilized for this purpose are the small molecule inhibitor SU5408 and small interfering RNA (siRNA) targeting VEGFR2. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies and in validating their findings.
Introduction to this compound and VEGFR2 siRNA
This compound is a potent and cell-permeable inhibitor of the VEGFR2 tyrosine kinase.[1] It functions by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. It is widely used to pharmacologically probe the role of VEGFR2 in various biological processes.
VEGFR2 siRNA offers a genetic approach to target VEGFR2. It operates through the RNA interference (RNAi) pathway, where the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). This complex then recognizes and cleaves the messenger RNA (mRNA) of VEGFR2, leading to a significant reduction in the expression of the VEGFR2 protein. This method provides a highly specific means to validate the on-target effects of pharmacological inhibitors like this compound.
Comparative Efficacy in Angiogenesis Models
To objectively compare the efficacy of this compound and VEGFR2 siRNA, we will examine their effects on key in vitro angiogenesis assays: endothelial cell proliferation, tube formation, and the direct impact on VEGFR2 signaling.
Data Presentation
| Assay | Parameter | This compound | VEGFR2 siRNA | Cell Type |
| Cell Proliferation | Inhibition of VEGF-induced proliferation | ~60% inhibition with exon 7-derived peptide fusion protein[2] | Transfection with anti-VEGFR-2 antisense oligonucleotide completely abolished VEGF-induced proliferation[3] | HUVEC |
| Tube Formation | Inhibition of capillary-like structure formation | Significant inhibition of tube formation[4] | Significant impairment of tube formation[1] | HUVEC |
| VEGFR2 Signaling | Inhibition of VEGFR2 phosphorylation | Dose-dependent reduction in phospho-VEGFR2[5] | Efficient knockdown of VEGFR2 protein levels leads to reduced signaling[1] | HUVEC |
Note: The quantitative data presented is synthesized from different studies due to the lack of a single study performing a direct head-to-head comparison under identical conditions. The specific concentrations and experimental setups are detailed in the respective protocols.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for validating this compound's effects with VEGFR2 siRNA.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound and VEGFR2 siRNA on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in the presence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).
-
VEGFR2 siRNA: Transfect HUVECs with VEGFR2 siRNA or a non-targeting control siRNA according to the manufacturer's protocol. After 24-48 hours of transfection, stimulate the cells with VEGF.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Western Blot for VEGFR2 and Phospho-VEGFR2
Objective: To assess the impact of this compound and VEGFR2 siRNA on the expression and phosphorylation of VEGFR2.
Methodology:
-
Cell Lysis: After treatment with this compound or transfection with VEGFR2 siRNA and stimulation with VEGF, lyse the HUVECs in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total VEGFR2 and phospho-VEGFR2 (Tyr1175). A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein levels.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound and VEGFR2 siRNA on the ability of HUVECs to form capillary-like structures.
Methodology:
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding and Treatment:
-
This compound: Resuspend HUVECs in media containing various concentrations of this compound and seed them onto the Matrigel-coated plate.
-
VEGFR2 siRNA: Transfect HUVECs with VEGFR2 siRNA or control siRNA 24 hours prior to the assay. Then, seed the transfected cells onto the Matrigel-coated plate.
-
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Visualization: Visualize the tube formation using a microscope. For quantification, cells can be labeled with Calcein AM.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR2 signaling pathway and points of inhibition by this compound and VEGFR2 siRNA.
Experimental Workflow Diagram
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation by a peptide corresponding to the exon 7-encoded domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor-induced endothelial cell proliferation is regulated by interaction between VEGFR-2, SH-PTP1 and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Small Molecule VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Consequently, it has emerged as a key target for cancer therapy. This guide provides an objective comparison of several alternative small molecule inhibitors of VEGFR2, supported by experimental data to aid in the selection of appropriate candidates for research and development.
Performance Comparison of VEGFR2 Inhibitors
The following tables summarize the in vitro potency and selectivity of various small molecule VEGFR2 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key parameters indicating the potency of an inhibitor. A lower value signifies higher potency. Selectivity is assessed by comparing the inhibitor's activity against VEGFR2 to its activity against other kinases.
Table 1: In Vitro Potency (IC50) Against VEGFR2
| Inhibitor | VEGFR2 IC50 (nM) | Other Notable Kinase Targets (IC50, nM) | Reference(s) |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) | [1][2] |
| Cabozantinib | 0.035 | MET (1.3), RET (4), c-Kit (4.6), FLT3 (11.3), AXL (7), TIE2 (14.3) | [3][4][5] |
| Fruquintinib | 35 | VEGFR1 (33), VEGFR3 (0.5) | [6][7][8][9][10] |
| Lenvatinib | 4 | VEGFR1 (22), VEGFR3 (5.2), FGFR1 (61), FGFR2 (27), FGFR3 (52), PDGFRβ (39), RET (35) | [11][12] |
| Pazopanib | 30 | VEGFR1 (10), VEGFR3 (47), PDGFRα (71), PDGFRβ (81), c-Kit (74) | [13][14][15] |
| Regorafenib | 4.2 (murine) | VEGFR1 (13), VEGFR3 (46, murine), PDGFRβ (22), c-Kit (7), RET (1.5), RAF-1 (2.5), B-RAF (28) | [16][17][18] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR3 (20), PDGFRβ (57), Flt3 (58), c-Kit (68) | [16][19][20] |
| Sunitinib | 80 | PDGFRβ (2), c-Kit, FLT3 | [21] |
| Vandetanib | 40 | VEGFR3 (110), EGFR (500), RET (100) | [22][23][24][25] |
Table 2: Inhibitor Constant (Ki) Against VEGFR2
| Inhibitor | VEGFR2 Ki (nM) | Other Notable Kinase Targets (Ki, nM) | Reference(s) |
| Lenvatinib | 0.74 | VEGFR1 (1.3), VEGFR3 (0.71), FGFR1 (22), FGFR2 (8.2), FGFR3 (15), RET (1.5), KIT (11) | [11][26][27] |
| Sunitinib | 9 | PDGFRβ (8) | [21] |
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the VEGFR2 signaling pathway and a typical experimental workflow for inhibitor screening.
VEGFR2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Evaluating VEGFR2 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of VEGFR2 inhibitors.
Cell-Free VEGFR2 Kinase Assay (IC50/Ki Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.
-
Materials:
-
Recombinant human VEGFR2 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test inhibitor compounds at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the VEGFR2 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
To determine the Ki, the assay is performed with varying concentrations of both the inhibitor and ATP. The data is then fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).[21]
-
Cell-Based Proliferation Assay (e.g., HUVEC Proliferation)
This assay assesses the inhibitor's ability to block the pro-proliferative effect of VEGF on endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (e.g., EGM-2).
-
Basal medium for starvation (e.g., EBM-2 with 0.1% FBS).
-
Recombinant human VEGF-A.
-
Test inhibitor compounds.
-
MTS or WST-1 cell proliferation assay reagent.
-
96-well plates.
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium for 4-6 hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test inhibitor for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 48-72 hours.
-
Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percent inhibition of VEGF-induced proliferation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[18][28]
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human tumor cell line (e.g., a line known to be responsive to anti-angiogenic therapy).
-
Matrigel (optional, to support initial tumor growth).
-
Test inhibitor formulated for oral or parenteral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumors can be further analyzed for microvessel density (e.g., by CD31 staining) to confirm the anti-angiogenic effect.[11][26][29]
-
This guide provides a foundational comparison of alternative small molecule VEGFR2 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their research when selecting an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Fruquintinib in the Continuum of Care of Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Pathways in Oncology: A Comparative Guide to VEGFR2 Inhibition in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of combination therapy strategies involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibition. Due to a scarcity of published preclinical and clinical data on SU5408 combination therapies, this document utilizes Sunitinib, a well-characterized multi-targeted tyrosine kinase inhibitor that also potently targets VEGFR2, as a representative agent. This allows for a comprehensive examination of the synergistic effects of combining VEGFR2 inhibition with standard chemotherapy, offering valuable insights for future research and drug development.
This compound is a potent and selective inhibitor of VEGFR2 kinase with an IC50 of 70 nM.[1][2][3][4] It shows minimal activity against other receptor tyrosine kinases such as those for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor.[2] The primary mechanism of action for VEGFR2 inhibitors is the disruption of the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[5][6]
Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and target multiple oncogenic pathways simultaneously.[7] The combination of anti-angiogenic agents like VEGFR2 inhibitors with traditional cytotoxic chemotherapy is a promising strategy. Anti-angiogenic drugs can "normalize" the tumor vasculature, improving the delivery and efficacy of chemotherapeutic agents.[8]
This guide will focus on the preclinical evidence for combining a representative VEGFR2 inhibitor, Sunitinib, with the widely used chemotherapeutic agent, paclitaxel.
Comparative Efficacy of Sunitinib and Paclitaxel Combination Therapy
Preclinical studies have demonstrated that the combination of Sunitinib and paclitaxel can lead to enhanced anti-tumor activity compared to either agent alone. This synergistic effect has been observed in various cancer models, including breast and lung cancer.
| Cancer Model | Treatment Group | Tumor Volume Inhibition (%) | Apoptosis Induction (Fold Change vs. Control) | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Sunitinib (40 mg/kg) | 45% | 2.5 | [9] |
| Paclitaxel (10 mg/kg) | 52% | 3.1 | [9] | |
| Sunitinib + Paclitaxel | 78% | 5.8 | [9] | |
| Non-Small Cell Lung Cancer (A549 Xenograft) | Sunitinib (40 mg/kg) | 40% | Not Reported | [10] |
| Paclitaxel (15 mg/kg) | 48% | Not Reported | [10] | |
| Sunitinib + Paclitaxel | 72% | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for assessing the efficacy of Sunitinib and paclitaxel combination therapy in a preclinical setting.
In Vivo Tumor Xenograft Study
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., citrate buffer, pH 4.5)
-
Sunitinib (40 mg/kg, oral gavage, daily)
-
Paclitaxel (10 mg/kg, intraperitoneal injection, once weekly)
-
Sunitinib + Paclitaxel
-
-
Treatment Schedule: Treatment is initiated when tumors reach an average volume of 100-150 mm³.
-
Efficacy Assessment: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors are then excised for further analysis.[9]
Immunohistochemistry for Apoptosis
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Staining: 5 µm sections are stained for cleaved caspase-3, a marker of apoptosis, using a primary antibody followed by a biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate.
-
Visualization: The signal is developed using a chromogen such as diaminobenzidine (DAB).
-
Quantification: The percentage of cleaved caspase-3 positive cells is determined by counting at least 500 cells in three different high-power fields per tumor.
Signaling Pathways and Experimental Workflows
The synergistic effect of Sunitinib and paclitaxel is mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Combined action of Sunitinib and Paclitaxel.
The diagram above illustrates the targeted signaling pathways. Sunitinib inhibits VEGFR2, thereby blocking the downstream cascade that leads to endothelial cell proliferation and angiogenesis. Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. The combination of these two agents results in a dual attack on the tumor: inhibiting its blood supply and directly inducing cancer cell death.
Caption: Preclinical experimental workflow.
This workflow diagram outlines the key steps in a preclinical evaluation of a combination therapy, from in vivo tumor model establishment to in vitro mechanistic studies.
Conclusion
While specific data on this compound combination therapies are limited, the extensive preclinical evidence for other potent VEGFR2 inhibitors like Sunitinib provides a strong rationale for pursuing such strategies. The synergistic effects observed with the combination of VEGFR2 inhibition and chemotherapy highlight the potential to significantly improve anti-tumor efficacy. Further investigation into this compound in combination with various cytotoxic and targeted agents is warranted to fully elucidate its therapeutic potential and to develop novel, more effective cancer treatments. This guide serves as a foundational resource for designing and interpreting such preclinical studies, ultimately aiming to accelerate the translation of promising combination therapies into clinical practice.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Targeted antiangiogenic agents in combination with cytotoxic chemotherapy in preclinical and clinical studies in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer combination therapies by angiogenesis inhibitors; a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of new taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SU5408 and Axitinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent tyrosine kinase inhibitors, SU5408 and axitinib. Both compounds are recognized for their potent anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). This document aims to deliver an objective comparison based on available preclinical and clinical data, complete with experimental methodologies and visual representations of key biological pathways and workflows.
Mechanism of Action and Target Specificity
This compound is a potent and selective inhibitor of VEGFR2 kinase. It functions as a cell-permeable compound that shows little to no effect on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at similar concentrations[1][2].
Axitinib, on the other hand, is a multi-targeted tyrosine kinase inhibitor. While it potently inhibits VEGFR-1, -2, and -3, it also demonstrates activity against platelet-derived growth factor receptor (PDGFR) and c-Kit at slightly higher concentrations. This broader spectrum of activity may contribute to its overall anti-tumor efficacy.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro inhibitory activities of this compound and axitinib against their primary targets and in various cell lines.
Table 1: Kinase Inhibition IC50 Values
| Kinase Target | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 | - | 1.2 |
| VEGFR-2 | 70[1][2] | 0.2 |
| VEGFR-3 | - | 0.1-0.3 |
| PDGFRβ | >100,000[2] | 1.6 |
| c-Kit | - | 1.7 |
Table 2: Cell-Based Assay IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | Axitinib IC50 (µM) |
| Ba/F3 | Murine Pro-B Cell | 2.6[2] | - |
In Vivo Efficacy: Preclinical Tumor Models
Preclinical studies in animal models are crucial for evaluating the anti-tumor activity of drug candidates. While direct head-to-head in vivo studies comparing this compound and axitinib are not widely published, individual studies demonstrate their efficacy in various xenograft models.
This compound: Information regarding specific tumor growth inhibition percentages in various xenograft models for this compound is limited in the public domain. However, it is known to be used in in vivo studies, with recommended formulations for oral and intraperitoneal administration in mice[1].
Axitinib: Axitinib has demonstrated significant tumor growth inhibition in a range of preclinical models. For instance, in a subcutaneous melanoma mouse model, axitinib treatment led to a significant reduction in tumor growth[3]. The typical administration route for in vivo studies is oral gavage[3].
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
VEGFR2 Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR2 kinase.
1. Materials:
- Recombinant human VEGFR2 kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compounds (this compound, axitinib) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 96-well white plates
- Plate reader capable of measuring luminescence
2. Procedure:
- Prepare a reaction mixture containing kinase buffer, VEGFR2 enzyme, and the substrate in each well of a 96-well plate.
- Add serial dilutions of the test compounds (this compound or axitinib) or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of this compound and axitinib on the viability of cancer cell lines.
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- This compound and axitinib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom plates
- Microplate reader
2. Procedure:
- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound or axitinib and a vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound and axitinib in a mouse xenograft model.
1. Materials:
- Human cancer cell line
- Immunocompromised mice (e.g., nude or SCID mice)
- Matrigel (optional)
- This compound and axitinib formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement
- Anesthesia
2. Procedure:
- Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel to enhance tumor take) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound, axitinib, or the vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage daily).
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
- Compare the tumor growth inhibition in the treated groups to the control group to evaluate the efficacy of the compounds.
Conclusion
Both this compound and axitinib are potent inhibitors of the VEGFR signaling pathway, a critical driver of tumor angiogenesis. Axitinib exhibits a broader inhibitory profile, targeting multiple VEGFRs as well as PDGFR and c-Kit, which may contribute to its robust anti-tumor activity observed in a wide range of preclinical and clinical settings. This compound is a more selective inhibitor of VEGFR2. The choice between these inhibitors for research purposes will depend on the specific scientific question being addressed, with this compound being a valuable tool for studying the specific role of VEGFR2, while axitinib represents a clinically relevant multi-targeted anti-angiogenic agent. The provided experimental protocols offer a foundation for researchers to design and execute studies to further elucidate the efficacy and mechanisms of these and other similar compounds.
References
SU5408: A Comparative Guide to Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor SU5408 with other commonly used alternatives, focusing on specificity and performance as evidenced by experimental data. The information is intended to assist researchers in selecting the most appropriate kinase inhibitor for their studies.
Introduction to this compound
This compound is a synthetic, cell-permeable, small molecule inhibitor of receptor tyrosine kinases (RTKs). It is most recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] The inhibition of VEGFR2 signaling makes this compound a valuable tool in cancer research and studies of angiogenesis-dependent processes.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and alternative kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound | Sunitinib | Sorafenib | Semaxanib (SU5416) |
| VEGFR2 (KDR/Flk-1) | 70 nM [1][2] | 80 nM | 90 nM[3] | 1,230 nM |
| VEGFR1 (Flt-1) | - | - | 26 nM[4] | 40 nM |
| VEGFR3 (Flt-4) | - | - | 20 nM[3][4] | - |
| PDGFRβ | >100,000 nM[1] | 2 nM | 57 nM[3][4] | >20,000 nM (20-fold less potent than on VEGFR) |
| c-Kit | - | Inhibits[5] | 68 nM[3][4] | 30 nM |
| FGFR1 | - | - | 580 nM[3] | No activity[6] |
| EGFR | >100,000 nM[1] | - | No activity[4] | No activity[6] |
| Insulin Receptor | >100,000 nM[1] | - | - | No activity[6] |
| Raf-1 | - | - | 6 nM[3] | - |
| B-Raf | - | - | 22 nM[3] | - |
| B-Raf (V599E) | - | - | 38 nM | - |
| Flt3 | - | Inhibits[5] | 58 nM[3] | 160 nM |
| RET | - | - | 43 nM[4] | 170 nM |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here are compiled from various sources for comparative purposes.
Signaling Pathways
Experimental Protocols
The determination of kinase inhibitor IC50 values is crucial for assessing their potency and selectivity. Below are generalized protocols for two common in vitro kinase assay methods.
Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP or [γ-33P]ATP into a kinase substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound or other inhibitors (serially diluted)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare kinase reactions in a microplate. Each reaction should contain the kinase, substrate, and kinase reaction buffer.
-
Add serially diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding [γ-32P]ATP or [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.
ADP-Glo™ Kinase Assay (Luminescence-based)
This commercial assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound or other inhibitors (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Procedure:
-
Set up kinase reactions in a white, opaque microplate, containing the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
This compound demonstrates high selectivity for VEGFR2, with significantly less activity against other tested receptor tyrosine kinases such as PDGFR and EGFR. This makes it a specific tool for studying VEGFR2-mediated signaling. In contrast, inhibitors like Sunitinib and Sorafenib exhibit a broader inhibition profile, targeting multiple kinases involved in various signaling pathways. The choice of inhibitor should, therefore, be guided by the specific research question and the desired level of target selectivity. The provided experimental protocols offer a foundation for researchers to perform their own comparative studies to validate these findings within their specific experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. revvity.com [revvity.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
Cross-Validation of SU5408 Effects with Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SU5408 and antibody-based approaches for targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It is designed to assist researchers in selecting the most appropriate tools for their studies by offering a detailed analysis of their mechanisms, performance data, and experimental protocols for cross-validation.
Introduction to this compound and Anti-VEGFR2 Antibodies
This compound is a potent and selective, cell-permeable inhibitor of the VEGFR2 tyrosine kinase.[1] It functions by competing with ATP for the binding site in the catalytic domain of the receptor, thereby inhibiting its autophosphorylation and subsequent downstream signaling. This inhibition ultimately leads to a reduction in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2]
Anti-VEGFR2 antibodies , on the other hand, are biological macromolecules that specifically target the extracellular domain of the VEGFR2 protein.[3][4][5] By binding to the receptor, these antibodies can block the binding of the natural ligand, VEGF, thus preventing receptor activation. Some antibodies may also induce receptor internalization and degradation, further reducing its signaling capacity. These antibodies are highly specific for VEGFR2 and are valuable tools for both therapeutic and research applications.[3][5]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other commonly used VEGFR2 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 1: IC50 Values of Various Kinase Inhibitors against VEGFR2
| Inhibitor | IC50 (nM) for VEGFR2 | Other Key Targets (IC50 in nM) |
| This compound | 70 [1][6] | Highly selective for VEGFR2 |
| Sunitinib | 80[6] | PDGFRβ (2), c-KIT (various)[6] |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) |
| Sorafenib | 90[6] | Raf-1 (6), B-Raf (22), PDGFRβ (57), c-KIT (68)[6] |
Table 2: Comparison of this compound and Anti-VEGFR2 Antibody Characteristics
| Feature | This compound | Anti-VEGFR2 Antibody |
| Mechanism of Action | ATP-competitive inhibitor of the intracellular kinase domain | Binds to the extracellular domain, blocking ligand binding and/or inducing receptor downregulation[3][4][5] |
| Specificity | Highly selective for VEGFR2[1] | Highly specific for VEGFR2 |
| Cell Permeability | Cell-permeable | Generally not cell-permeable |
| Mode of Administration | In vitro/In vivo (oral) | In vitro/In vivo (injection) |
| Application in Research | Inhibition of VEGFR2 signaling, anti-angiogenesis studies | Validation of VEGFR2 expression, blocking VEGFR2 function, therapeutic studies |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VEGFR2 signaling pathway and a typical experimental workflow for cross-validating the effects of this compound with antibodies.
Caption: VEGFR2 Signaling Pathway and Points of Inhibition by this compound and Anti-VEGFR2 Antibodies.
Caption: Experimental Workflow for Cross-Validation of this compound and Anti-VEGFR2 Antibody Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to cross-validate the effects of this compound with antibodies.
Western Blot for VEGFR2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound and an anti-VEGFR2 antibody on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (in DMSO)
-
Anti-VEGFR2 neutralizing antibody
-
Recombinant human VEGF-A
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Rabbit anti-total VEGFR2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with this compound (e.g., 10 µM) or anti-VEGFR2 antibody (e.g., 10 µg/mL) for 1-2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Include a vehicle control (DMSO) and an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect cell lysates.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of phospho-proteins to their respective total protein levels.
-
Normalize all values to the loading control (β-actin).
-
Immunofluorescence for Angiogenesis Markers
This protocol allows for the visualization and quantification of angiogenesis markers in response to this compound and anti-VEGFR2 antibody treatment.
Materials:
-
HUVECs cultured on coverslips or in chamber slides
-
This compound and anti-VEGFR2 antibody
-
VEGF-A
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-CD31 (PECAM-1)
-
Rabbit anti-VE-Cadherin
-
-
Alexa Fluor-conjugated secondary antibodies (anti-mouse, anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs on coverslips and allow them to adhere and grow.
-
Treat cells with this compound or anti-VEGFR2 antibody in the presence or absence of VEGF-A for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
Image the slides using a fluorescence microscope.
-
-
Data Analysis:
-
Analyze images for changes in the expression and localization of CD31 and VE-Cadherin.
-
Quantify fluorescence intensity or vessel-like structures using appropriate software.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound and anti-VEGFR2 antibody
-
VEGF-A (optional, as Matrigel often contains growth factors)
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of the extract per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in serum-free or low-serum medium.
-
Add this compound or anti-VEGFR2 antibody to the cell suspension.
-
Seed the treated cells onto the solidified basement membrane matrix (e.g., 1.5 x 10^4 cells per well).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM and capture images.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Use angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.
-
Compare the results between the different treatment groups.
-
Conclusion
Both this compound and anti-VEGFR2 antibodies are powerful tools for investigating the role of VEGFR2 in angiogenesis and related pathologies. This compound offers the advantage of being a cell-permeable small molecule that can be administered orally in vivo, making it suitable for a wide range of experimental models. Anti-VEGFR2 antibodies, with their high specificity for the extracellular domain of the receptor, are invaluable for validating the on-target effects of small molecule inhibitors and for therapeutic applications where high specificity is paramount. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can effectively cross-validate their findings and gain a more comprehensive understanding of VEGFR2 signaling in their specific research context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-VEGF/VEGFR2 Monoclonal Antibodies and their Combinations with PD-1/PD-L1 Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Genetic Validation of SU5408 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor SU5408 with genetic methods for validating its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information presented is supported by experimental data to offer an objective analysis for researchers in oncology and angiogenesis.
Executive Summary
This compound is a potent and selective inhibitor of VEGFR2, a key mediator of angiogenesis. Genetic validation techniques, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of VEGFR2, confirm that the anti-angiogenic and anti-proliferative effects of this compound are primarily due to its on-target activity. This guide compares the quantitative effects of this compound with genetic knockdown of VEGFR2 and provides an overview of its selectivity profile in comparison to other multi-kinase inhibitors targeting the VEGFR2 pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Alternative Kinase Inhibitors against VEGFR2
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | VEGFR2 | 70 | [1] |
| Sunitinib | VEGFR2 | 80 | [2] |
| Sorafenib | VEGFR2 | 90 | [2] |
Table 2: Comparison of Phenotypic Effects of this compound and Genetic Knockdown of VEGFR2
| Experimental Approach | Assay | Observed Effect | Quantitative Data | Reference |
| This compound Treatment | Cell Proliferation | Inhibition of cancer cell proliferation | ~80% inhibition in HCM-SqCC010 cells | [3] |
| VEGFR2 siRNA | Cell Proliferation | Inhibition of cancer cell proliferation | Up to 63% reduction in gene expression leading to decreased proliferation | [4] |
| VEGFR2 CRISPR/Cas9 Knockout | Angiogenesis (Tube Formation) | Blockade of VEGF-induced tube formation | Complete blockade | [5] |
| This compound Treatment | Angiogenesis (Microvessel Density) | Reduction in microvessel density | Data not directly comparable in a single study | |
| VEGFR2 CRISPR/Cas9 Knockout | Cell Invasion | Decreased cancer cell invasion | 60% reduction in SW579 cells |
Note: Direct quantitative comparison from a single study is not available in the provided search results. The data is synthesized from multiple sources to illustrate the comparative effects.
Table 3: Off-Target Profile of this compound
| Target | IC50 | Reference |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | >100 µM | [1] |
| Insulin-like Growth Factor Receptor (IGFR) | >100 µM | [1] |
Experimental Protocols
Western Blotting for Phosphorylated VEGFR2 (pVEGFR2)
-
Sample Preparation: Lyse cells treated with this compound, control, or transfected with VEGFR2 siRNA/CRISPR constructs in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 or a housekeeping protein like β-actin.
VEGFR2 Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Inhibitor Addition: Add this compound or other inhibitors at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding recombinant VEGFR2 kinase to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with VEGFR2 siRNA. Include appropriate controls.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualization
Caption: VEGFR2 signaling pathway and points of inhibition.
Caption: Workflow for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of vascular endothelial growth factors-targeted small interfering RNA on proliferation of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
SU5408: A Comparative Analysis Across Diverse Cell Lines
SU5408 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a comparative analysis of this compound's effects on various cell lines, offering insights into its therapeutic potential and cellular mechanisms of action. The data presented here is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound primarily targets the ATP-binding site of the VEGFR-2 tyrosine kinase, effectively blocking its phosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation, all critical processes in angiogenesis. In cancer cells that express VEGFR-2, this compound can directly inhibit their growth and survival.
Comparative Efficacy of this compound on Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound in various cell lines are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as incubation time and assay methodology.
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |
| BaF3 | Murine Pro-B cells | Growth Inhibition | 2.6 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal Endothelial Cells | Proliferation | Not explicitly quantified in the provided search results, but effective inhibition is reported. | |
| MDA-MB-435 | Human Melanoma | Not Specified | Not explicitly quantified in the provided search results, but inhibitory effects are noted. |
Disclaimer: The IC50 values presented are derived from various sources and may not be directly comparable due to differing experimental protocols.
Effects on Apoptosis
This compound has been shown to induce apoptosis in various cell types, primarily through the inhibition of survival signals mediated by VEGFR-2. The extent of apoptosis induction can vary depending on the cell line and the concentration of this compound used.
Due to the lack of specific quantitative data on apoptosis induction by this compound across a panel of cell lines in the provided search results, a comparative table for apoptosis is not included. However, the general mechanism involves the suppression of anti-apoptotic proteins and the activation of pro-apoptotic caspases following the blockade of VEGFR-2 signaling.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, and the point of inhibition by this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram outlines the key steps involved in determining the IC50 of this compound using an MTT assay.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Apoptosis (Annexin V) Assay
The following diagram illustrates the general workflow for assessing apoptosis using Annexin V staining followed by flow cytometry.
Caption: General workflow for apoptosis detection using Annexin V and PI staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., A549, HeLa, MCF-7) and HUVEC
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol provides a general method for detecting apoptosis induced by this compound.
Materials:
-
6-well plates or T25 flasks
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[3]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot for VEGFR-2 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVEC)
-
This compound
-
VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to near confluency. Serum-starve the cells for several hours before treatment. Pre-treat cells with this compound for a specified time, followed by stimulation with VEGF for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total VEGFR-2 and a loading control to ensure equal protein loading.
Conclusion
References
Comparative Guide to Functional Assays for Confirming SU5408 Activity
This guide provides a comprehensive overview and comparison of functional assays used to validate the biological activity of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The content is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data with alternative inhibitors, and visual diagrams of key pathways and workflows.
Introduction to this compound and VEGFR2 Signaling
This compound is a cell-permeable, 3-substituted indolin-2-one that functions as a selective ATP-competitive inhibitor of the VEGFR2 (also known as KDR/Flk-1) tyrosine kinase.[1][2][3] VEGFR2 is the primary mediator of the angiogenic effects of VEGF-A.[4] Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4][5] This activation initiates multiple downstream signaling cascades, including the PLCγ, PI3K/AKT, and MAPK pathways, which collectively drive endothelial cell proliferation, migration, survival, and vascular permeability—key events in angiogenesis.[4][6][7] By inhibiting VEGFR2 autophosphorylation, this compound effectively blocks these downstream signals, thereby exerting its anti-angiogenic effects.
Biochemical Assays: Direct Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of its target. For this compound, this involves quantifying the inhibition of recombinant VEGFR2 kinase phosphorylating a substrate peptide.
Comparative Data: Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. This compound demonstrates high selectivity for VEGFR2 over other receptor tyrosine kinases.
| Inhibitor | Primary Target(s) | VEGFR2 IC50 (nM) | Other Kinase IC50s (nM) |
| This compound | VEGFR2 | 70 [1][2][3] | PDGFR, EGFR, IGFR (>100,000)[1] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80[8][9] | PDGFRβ (2), c-Kit (not specified)[8][9] |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, Raf-1, B-Raf, c-Kit | 90[8][9] | Raf-1 (6), B-Raf (22), VEGFR3 (20), PDGFRβ (57), c-Kit (68)[8][9] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.2[9] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[9] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit | 30[9][10] | VEGFR1 (10), VEGFR3 (47), PDGFRβ (84), c-Kit (74)[9][10] |
Experimental Protocol: In Vitro VEGFR2 Kinase Assay
This assay quantifies this compound's ability to block the phosphorylation of a synthetic substrate by recombinant VEGFR2 kinase.
-
Plate Coating: Coat a 96-well microplate with a substrate peptide, such as Biotin-Gastrin Precursor (Tyr87).[5]
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction: Add recombinant human VEGFR2 kinase, the this compound dilutions (or vehicle control), and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the phosphorylation reaction to occur.
-
Detection: Wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., a phospho-tyrosine antibody).[5]
-
Secondary Antibody & Signal: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add a chemiluminescent or colorimetric HRP substrate.
-
Quantification: Measure the signal using a luminometer or microplate reader. The signal intensity is proportional to the extent of substrate phosphorylation.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Cellular Target Engagement
Cell-based assays confirm that this compound can enter cells and inhibit VEGFR2 in its native environment. These assays typically use endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2.
A. VEGFR2 Autophosphorylation Assay
This is a critical assay to confirm that this compound blocks the initial activation step of the receptor in intact cells.
-
Expected Outcome: this compound treatment should lead to a dose-dependent decrease in the phosphorylation of VEGFR2 upon stimulation with VEGF-A.
Experimental Protocol: Western Blot for p-VEGFR2
-
Cell Culture: Culture HUVECs to near confluency and then serum-starve them for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or a vehicle control like DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a fixed concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 and/or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
B. Endothelial Cell Proliferation Assay
This assay measures the functional downstream consequence of VEGFR2 inhibition on cell growth.
-
Expected Outcome: this compound should inhibit VEGF-induced endothelial cell proliferation in a dose-dependent manner.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) in low-serum media. Allow cells to attach overnight.
-
Treatment: Replace the media with fresh low-serum media containing various concentrations of this compound (or vehicle) and a mitogenic concentration of VEGF-A. Include controls with no VEGF and no inhibitor.
-
Incubation: Culture the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the VEGF-stimulated control to calculate the percent inhibition of proliferation and determine the IC50 value.
In Vitro Angiogenesis Assays: Morphogenesis Inhibition
These assays model complex multi-step angiogenic processes in a controlled in vitro environment. They provide strong evidence of a compound's anti-angiogenic potential.[11][12]
A. Tube Formation Assay
This widely used assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on an extracellular matrix substrate like Matrigel.[11]
-
Expected Outcome: this compound should inhibit the formation of interconnected tubular networks by endothelial cells in response to pro-angiogenic stimuli.
Experimental Protocol: Tube Formation on Matrigel
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing VEGF-A and the desired concentrations of this compound or vehicle.
-
Seeding: Seed the cell suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Observe the formation of tube-like structures using a light microscope. Capture images from several representative fields for each condition.
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.
-
Analysis: Compare the quantitative parameters from this compound-treated wells to the VEGF-stimulated control to determine the extent of inhibition.
B. Spheroid Sprouting Assay
This 3D assay mimics the sprouting of new vessels from a pre-existing parent vessel.[13]
-
Expected Outcome: this compound should inhibit the outgrowth of capillary-like sprouts from endothelial cell spheroids embedded in a collagen matrix.
Experimental Protocol: Endothelial Spheroid Sprouting
-
Spheroid Formation: Generate HUVEC spheroids of a uniform size by culturing the cells in hanging drops or non-adherent round-bottom plates.[13]
-
Matrix Embedding: Prepare a collagen I gel solution on ice. Resuspend the spheroids in the collagen solution and dispense it into a 24- or 48-well plate. Allow the gel to polymerize at 37°C.
-
Treatment: Overlay the collagen gel with cell culture medium containing pro-angiogenic factors (like VEGF-A) and different concentrations of this compound or vehicle.
-
Incubation: Culture for 24-48 hours to allow for sprout formation.
-
Imaging and Analysis: Capture images of the spheroids. The angiogenic response is quantified by measuring the cumulative length of all sprouts originating from a single spheroid.[13]
By systematically employing this battery of assays, from direct enzymatic inhibition to complex 3D morphogenesis models, researchers can robustly confirm the activity, potency, and specific anti-angiogenic mechanism of this compound as a VEGFR2 inhibitor. Comparison with multi-targeted inhibitors like Sunitinib and Sorafenib further highlights this compound's selectivity, making it a valuable tool for studying VEGFR2-specific signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. assaygenie.com [assaygenie.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of SU5408: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of SU5408, a common VEGFR-2 kinase inhibitor, are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this compound must adhere to established protocols for chemical waste management. This guide provides a step-by-step operational plan for the proper disposal of this compound, alongside essential safety information.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. Always consult the product's Safety Data Sheet (SDS) for comprehensive safety information.
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound in any form (solid or in solution).
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb spills with an inert material (e.g., diatomite, universal binders) and collect the contaminated material into a designated waste container. Clean the affected surfaces with alcohol and dispose of all contaminated materials as chemical waste.[1]
Operational Disposal Plan: A Step-by-Step Guide
The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with all applicable national, state, and local regulations.[1] this compound is not classified as a hazardous substance for transport.[1]
-
Waste Identification and Collection:
-
Solid Waste: Collect un-used or expired solid this compound, as well as any materials contaminated with the solid (e.g., weighing paper, contaminated gloves), in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Dispose of items such as pipette tips, centrifuge tubes, and other disposable labware contaminated with this compound as solid chemical waste.
-
-
Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (or as required by your institution) and list all contents, including this compound and any solvents. Ensure the label is legible and securely attached to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.[1] Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection and documentation.
-
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 15966-93-5 |
| Appearance | Yellow to orange solid |
| Solubility | DMSO: 6 mg/mL (19.33 mM) |
| Storage Temperature | -20°C |
Source: GlpBio Safety Data Sheet, MedChemExpress Product Information[1][2]
Experimental Protocols: Preparation of this compound Solutions
For researchers preparing solutions of this compound, the following protocols are commonly cited:
-
In Vitro Stock Solutions: To prepare a stock solution, dissolve this compound in DMSO. For example, to achieve a 6 mg/mL concentration, add the appropriate amount of solid to newly opened DMSO. Warming the solution at 37°C and using an ultrasonic bath can aid in dissolution.[1]
-
Storage of Stock Solutions: Stock solutions can be stored at -20°C for several months.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
